5-Chloro-2-(trifluoromethyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUHTCHBMKBRDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579571 | |
| Record name | 5-Chloro-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106877-35-4 | |
| Record name | 5-Chloro-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-2-(trifluoromethyl)phenol CAS number and properties
The following technical guide provides an in-depth analysis of 5-Chloro-2-(trifluoromethyl)phenol , a critical fluorinated building block used in medicinal chemistry and agrochemical synthesis.
Executive Summary
5-Chloro-2-(trifluoromethyl)phenol is a highly specialized disubstituted aromatic intermediate characterized by the presence of a hydroxyl group, a chlorine atom, and a trifluoromethyl group on a benzene core. This specific substitution pattern—placing a strong electron-withdrawing group (
Physicochemical Identity & Properties
The introduction of the trifluoromethyl group significantly increases the acidity of the phenolic proton compared to unsubstituted phenol, facilitating its use in etherification and nucleophilic substitution reactions.
Table 1: Key Physicochemical Data
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | ||
| Appearance | Crystalline Solid or Semi-solid | Low melting point range (approx.[3][4][5] |
| Boiling Point | Estimated at | |
| Acidity (pKa) | Calculated; More acidic than phenol ( | |
| LogP | High lipophilicity | |
| H-Bond Donors | 1 | Phenolic |
| H-Bond Acceptors | 4 |
*Note: Exact melting point varies by purity and crystalline polymorph; often handled as a melt or solution in industrial settings.
Synthetic Pathways
The synthesis of 5-Chloro-2-(trifluoromethyl)phenol is non-trivial due to the directing effects of the substituents. The most robust laboratory and industrial route involves the diazotization-hydrolysis sequence starting from the corresponding aniline.
Primary Route: Diazotization of 5-Chloro-2-(trifluoromethyl)aniline
This pathway ensures regiochemical integrity, as the starting material is derived from the nitration and reduction of 1-chloro-4-(trifluoromethyl)benzene, which is commercially abundant.
Protocol Overview:
-
Diazotization: The aniline is treated with sodium nitrite (
) in aqueous sulfuric acid ( ) at to generate the diazonium salt. -
Hydrolysis (Sandmeyer-type): The diazonium intermediate is heated in dilute acid, promoting the loss of nitrogen gas (
) and the formation of the phenolic C-O bond.
Visualization of Synthesis Logic
The following diagram illustrates the transformation from the aniline precursor to the final phenol product.
Figure 1: Synthetic pathway via diazotization of the aniline precursor.
Reactivity & Functionalization Profile
As a building block, this phenol exhibits distinct reactivity patterns driven by the electronic push-pull of its substituents.
O-Alkylation & Acylation
The enhanced acidity (
-
Application: Synthesis of biaryl ethers (common in agrochemicals) or alkoxy linkers in PROTACs.
Electrophilic Aromatic Substitution (EAS)
The ring is deactivated by the
-
Directing Effect: The
group is a strong ortho/para director. However, the para position (relative to OH) is blocked by the group (position 4 is H, but steric/electronic factors favor ortho to OH). -
Regioselectivity: Electrophilic attack (e.g., halogenation, nitration) occurs predominantly at Position 6 (ortho to the hydroxyl, meta to the trifluoromethyl).
Transition Metal Coupling
The phenol can be converted to a Triflate (OTf) using triflic anhydride (
Figure 2: Divergent functionalization pathways for drug discovery applications.
Applications in Drug Discovery & Agrochemicals
Bioisosterism & ADME Optimization
The 5-Chloro-2-(trifluoromethyl) moiety is a privileged scaffold element.
-
Metabolic Blocking: The chlorine and trifluoromethyl groups block metabolic "soft spots" on the aromatic ring, preventing rapid hydroxylation by CYP450 enzymes and extending the half-life (
) of the drug. -
Lipophilicity: The
group significantly boosts lipophilicity, aiding in blood-brain barrier (BBB) penetration for CNS targets.
Specific Use Cases
-
Kinase Inhibitors: Used as a "cap" group in Type II kinase inhibitors where the phenol ether binds to the hydrophobic pocket adjacent to the ATP binding site.
-
Agrochemicals: A key intermediate for Diphenyl Ether Herbicides . The reaction of this phenol with nitro-substituted benzoyl chlorides or nitro-benzenes yields protoporphyrinogen oxidase (PPO) inhibitors, a major class of herbicides.
Safety & Handling Protocols
Signal Word: WARNING / DANGER
| Hazard Class | H-Statement | Precaution |
| Skin Corrosion/Irritation | H315 : Causes skin irritation | Wear nitrile gloves (min 0.11mm thick). |
| Serious Eye Damage | H319 : Causes serious eye irritation | Use chemical safety goggles. |
| STOT - Single Exposure | H335 : May cause respiratory irritation | Handle in a fume hood. Avoid dust/mist. |
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Phenols can oxidize over time, turning pink/brown; protect from light.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123498, Phenol, 2-chloro-5-(trifluoromethyl)-. Retrieved from [Link]
-
Hovione (2024). Drug Design Strategies: Trifluoromethylated New Chemical Entities. Retrieved from [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. chemscene.com [chemscene.com]
- 3. Phenol, 2-chloro-5-(trifluoromethyl)- | C7H4ClF3O | CID 123498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 5. US9527789B2 - Method for the preparation of phenols - Google Patents [patents.google.com]
spectroscopic data for 5-Chloro-2-(trifluoromethyl)phenol (NMR, IR, MS)
A-Z Spectroscopic Guide to 5-Chloro-2-(trifluoromethyl)phenol
This technical guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-2-(trifluoromethyl)phenol, a key organic building block. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics to facilitate its unambiguous identification and guide its application in complex synthetic pathways.
Compound Profile and Molecular Structure
5-Chloro-2-(trifluoromethyl)phenol is a substituted aromatic compound featuring a hydroxyl group, a chlorine atom, and a trifluoromethyl group. This unique combination of functional groups imparts specific electronic and chemical properties, making precise structural verification essential.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-Chloro-2-(trifluoromethyl)phenol | [1] |
| CAS Number | 106877-35-4 | [2] |
| Molecular Formula | C₇H₄ClF₃O | [2] |
| Molecular Weight | 196.55 g/mol | [1][2] |
| Appearance | Liquid | Inferred from properties |
The strategic placement of electron-withdrawing groups (–CF₃, –Cl) and an electron-donating group (–OH) on the benzene ring creates a distinct electronic environment that is clearly delineated by various spectroscopic techniques.
Caption: Molecular structure of 5-Chloro-2-(trifluoromethyl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts and coupling patterns observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, providing definitive structural information.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum of 5-Chloro-2-(trifluoromethyl)phenol is expected to show three distinct signals in the aromatic region and one for the hydroxyl proton. The electron-withdrawing trifluoromethyl and chloro groups will generally shift the aromatic protons downfield.
-
Proton H-6: This proton is ortho to the strongly electron-withdrawing CF₃ group and will likely appear as the most downfield signal, split into a doublet by H-4.
-
Proton H-4: This proton is ortho to the chlorine atom and meta to the CF₃ group, appearing as a doublet of doublets due to coupling with H-3 and H-6.
-
Proton H-3: Situated ortho to the hydroxyl group and meta to the chlorine, this proton is expected to be the most upfield of the aromatic signals, appearing as a doublet.
-
Hydroxyl Proton (OH): The chemical shift of the phenolic proton is variable and concentration-dependent. It typically appears as a broad singlet.
While a publicly available, peer-reviewed ¹H NMR spectrum with assigned peaks for this specific isomer was not located in the initial search, data for the isomeric 2-Chloro-5-(trifluoromethyl)phenol is available from vendors like Sigma-Aldrich, which can be used as a reference for expected regions.[1]
¹³C NMR Spectroscopy Analysis
The proton-decoupled ¹³C NMR spectrum will display seven unique carbon signals. The chemical shifts are significantly influenced by the attached substituents.
-
C-CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
-
Aromatic Carbons: The carbons directly attached to the electronegative substituents (C-1, C-2, C-5) will be significantly deshielded. The C-OH carbon will be the most downfield, followed by the C-Cl and C-CF₃ carbons. The remaining carbons will appear at higher fields.
Public databases indicate the existence of ¹³C NMR spectra, though the specific chemical shift data is often proprietary.[1]
Experimental Protocol: NMR Data Acquisition
A robust and reproducible NMR spectrum can be obtained by following a standardized protocol. The choice of solvent and acquisition parameters is critical for ensuring data quality.
Caption: Standard workflow for small molecule NMR analysis.
Causality in Experimental Choices:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules as it dissolves a wide range of compounds and its residual solvent peak does not typically interfere with the analyte signals.[3]
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is chosen to increase signal dispersion and resolution, which is crucial for resolving complex splitting patterns in the aromatic region.[4]
-
Number of Scans: Acquiring a sufficient number of scans (e.g., 32-128) is necessary to improve the signal-to-noise ratio, ensuring that signals from carbons with long relaxation times (like quaternary carbons) are clearly observed in ¹³C NMR.[5]
Infrared (IR) Spectroscopy
FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.
IR Spectrum Analysis
The IR spectrum of 5-Chloro-2-(trifluoromethyl)phenol is dominated by absorptions from the hydroxyl, trifluoromethyl, and aromatic moieties.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3600–3200 | Strong, Broad | O–H stretch (phenolic) |
| 3100–3000 | Medium | Aromatic C–H stretch |
| 1600–1450 | Medium-Strong | Aromatic C=C ring stretching |
| 1350–1100 | Very Strong | C–F stretching (trifluoromethyl group) |
| 1250–1180 | Strong | C–O stretch (phenolic) |
| 800–600 | Medium-Strong | C–Cl stretch |
Field-Proven Insights:
-
The O–H stretching band is typically broad due to intermolecular hydrogen bonding. Its exact position and shape can provide clues about the sample's physical state (liquid, solid, or solution) and concentration.
-
The C–F stretching region is often complex, showing multiple strong absorption bands. This is a highly characteristic fingerprint for trifluoromethylated compounds.
-
The pattern of peaks in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used to distinguish it from its isomers.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-FTIR is a widely used technique due to its minimal sample preparation requirements.[7] It is ideal for analyzing liquid or solid samples directly.
Caption: Protocol for acquiring an ATR-FTIR spectrum.
Self-Validating System: The protocol's integrity is maintained by collecting a background spectrum before the sample analysis.[8] This step is crucial as it computationally subtracts the IR absorptions of atmospheric water and carbon dioxide, ensuring that the resulting spectrum is solely representative of the sample. The principle of ATR relies on an evanescent wave that penetrates the sample, making direct and uniform contact between the sample and the crystal surface paramount for a high-quality, reproducible spectrum.[7][9]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Mass Spectrum Analysis
The electron ionization (EI) mass spectrum of 5-Chloro-2-(trifluoromethyl)phenol will provide key information for confirming its identity.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 196.[1] A critical feature for validation is the presence of an M+2 peak at m/z 198 with an intensity of approximately one-third of the M⁺ peak. This characteristic isotopic pattern is definitive proof of the presence of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).
-
Fragmentation: Aromatic compounds typically show a relatively stable molecular ion.[10] Key fragmentation pathways involve the loss of stable neutral molecules or radicals. For phenols, a common fragmentation is the loss of a CO molecule (28 Da) after rearrangement.[11] Another plausible fragmentation is the cleavage of the C-Cl bond.
Table 3: Predicted Major Fragments in EI-MS
| m/z | Ion Structure/Fragment Lost | Significance |
|---|---|---|
| 198 | [C₇H₄³⁷ClF₃O]⁺ | M+2 Isotope Peak |
| 196 | [C₇H₄³⁵ClF₃O]⁺ | Molecular Ion (M⁺) |
| 177 | [M - F]⁺ | Loss of a fluorine radical |
| 168 | [M - CO]⁺ | Loss of carbon monoxide |
| 161 | [M - Cl]⁺ | Loss of a chlorine radical |
| 127 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |
The NIST mass spectrometry database confirms the top peak at m/z 196 and the third highest at m/z 198, consistent with this analysis.[1]
Caption: Plausible EI-MS fragmentation pathways.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for analyzing volatile and semi-volatile organic compounds. The gas chromatograph separates the components of a mixture before they enter the mass spectrometer for detection.[12]
Workflow:
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to ensure rapid volatilization.[13]
-
Separation: The analyte travels through a capillary column (e.g., HP-5MS) with a carrier gas (e.g., helium). The column temperature is ramped according to a program to ensure efficient separation.[12][14]
-
Ionization: As the analyte elutes from the column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV for EI).[15]
-
Detection: The resulting ions (the molecular ion and its fragments) are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Authoritative Grounding: The use of 70 eV for electron ionization is a universal standard.[15] This specific energy level is high enough to cause reproducible fragmentation patterns but not so high as to obliterate the molecular ion completely. This standardization allows for the creation of large, searchable spectral libraries (like the NIST library) against which an experimentally obtained spectrum can be compared for confident identification.[1]
Conclusion
The structural characterization of 5-Chloro-2-(trifluoromethyl)phenol is definitively achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the fundamental carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (–OH, –CF₃, C–Cl), and mass spectrometry validates the molecular weight and elemental composition through isotopic patterns and fragmentation. Together, these methods provide a self-validating system for the unambiguous identification and quality assessment of this important chemical intermediate.
References
-
PubChem. Phenol, 2-chloro-5-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]
-
MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
-
Bruker. Attenuated Total Reflectance (ATR). [Link]
-
TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]
-
MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Agilent. Quantitative analysis using ATR-FTIR Spectroscopy. [Link]
-
LibreTexts Chemistry. Fragmentation. [Link]
-
Bio-protocol. Gas Chromatography Mass Spectrometry Analysis of Aromatics. [Link]
-
University of Florida. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Doc Brown's Chemistry. mass spectrum of phenol C6H6O C6H5OH. [Link]
-
DergiPark. FTIR-ATR Spectroscopic Characterization of Monochlorophenols and Effects of Symmetry on Vibrational Frequencies. [Link]
-
University of Regensburg. Interpretation of mass spectra. [Link]
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
Sources
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- 2. chemscene.com [chemscene.com]
- 3. 2-CHLORO-5-METHYLPHENOL(615-74-7) 1H NMR spectrum [chemicalbook.com]
- 4. epfl.ch [epfl.ch]
- 5. mdpi.com [mdpi.com]
- 6. arastirmax.com [arastirmax.com]
- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 8. agilent.com [agilent.com]
- 9. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 10. whitman.edu [whitman.edu]
- 11. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. tdi-bi.com [tdi-bi.com]
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- 14. bio-protocol.org [bio-protocol.org]
- 15. uni-saarland.de [uni-saarland.de]
An In-depth Technical Guide to 5-Chloro-2-(trifluoromethyl)phenol: Commercial Availability, Synthesis, and Applications
This guide provides a comprehensive technical overview of 5-Chloro-2-(trifluoromethyl)phenol (CAS No. 106877-35-4), a key building block in modern medicinal and materials chemistry. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's commercial landscape, synthesis protocols, chemical properties, and critical applications, grounding all claims in verifiable, authoritative sources.
Strategic Importance in Chemical Synthesis
5-Chloro-2-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest due to the unique electronic properties conferred by its constituent functional groups. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, enhances the metabolic stability and lipophilicity of parent molecules, crucial attributes in drug design. The chlorine atom further modulates the electronic nature of the phenol ring and provides an additional site for synthetic modification. This combination makes 5-Chloro-2-(trifluoromethyl)phenol a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.
Key Properties:
| Property | Value | Source |
| CAS Number | 106877-35-4 | [1] |
| Molecular Formula | C₇H₄ClF₃O | [1] |
| Molecular Weight | 196.55 g/mol | [1] |
| Appearance | Varies by supplier; often a solid | N/A |
| Storage | 4°C, stored under nitrogen | [1] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns in the aromatic region, characteristic of a trisubstituted benzene ring. The hydroxyl proton will likely appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR will display distinct signals for each of the seven carbon atoms. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms.
-
IR Spectroscopy: Key vibrational bands will include a broad O-H stretch for the hydroxyl group and strong C-F stretching frequencies associated with the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Commercial Availability and Suppliers
5-Chloro-2-(trifluoromethyl)phenol is available from a range of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels and available quantities vary, allowing for selection based on specific experimental or production requirements.
| Supplier | Purity | Available Quantities |
| ChemScene | 95+% | Gram to multi-gram scale |
| Alchem Pharmtech | Inquire | Inquire |
| Apollo Scientific | Inquire | Inquire |
Synthesis of 5-Chloro-2-(trifluoromethyl)phenol: A Mechanistic Approach
The synthesis of trifluoromethylphenols can be challenging. A general and robust method involves the reaction of a trifluoromethylhalobenzene with a benzylate, followed by deprotection via hydrogenolysis. This strategy is adaptable for the synthesis of 5-Chloro-2-(trifluoromethyl)phenol.
Conceptual Synthesis Workflow:
Sources
Technical Guide: Applications of 5-Chloro-2-(trifluoromethyl)phenol in Agrochemical Synthesis
The following technical guide details the chemical profile, synthesis, and agrochemical applications of 5-Chloro-2-(trifluoromethyl)phenol , a specialized fluorinated intermediate.
Executive Summary
5-Chloro-2-(trifluoromethyl)phenol (CAS 106877-35-4) is a high-value fluorinated building block used in the synthesis of next-generation crop protection agents. Distinguished by the ortho-positioning of the trifluoromethyl (
Its primary utility lies as a scaffold for S_NAr coupling reactions to generate diphenyl ether herbicides and as a precursor for halogenated 4-aminophenols , which serve as key intermediates for benzoylurea insecticides and novel fungicides.
Chemical Profile & Reactivity[1][2]
The strategic placement of the electron-withdrawing
| Property | Specification |
| IUPAC Name | 5-Chloro-2-(trifluoromethyl)phenol |
| CAS Number | 106877-35-4 |
| Molecular Formula | |
| Molecular Weight | 196.55 g/mol |
| Acidity ( | ~7.5 - 8.0 (Estimated) |
| Appearance | White to off-white crystalline solid or low-melting solid |
| Key Reactivity | Nucleophilic oxygen (phenolate); Electrophilic aromatic substitution at C-4 |
Mechanistic Insight: The
Industrial Synthesis Protocol
The most robust industrial route to 5-Chloro-2-(trifluoromethyl)phenol involves the Nucleophilic Aromatic Substitution (S_NAr) of activated fluorobenzenes. This method avoids the formation of toxic isomers associated with direct chlorination.
Core Reaction: Hydrolysis of 4-Chloro-2-fluorobenzotrifluoride
Precursor: 4-Chloro-2-fluorobenzotrifluoride (CAS 69691-59-6). Reagent: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH). Solvent: DMSO or NMP (dipolar aprotic solvents enhance S_NAr rates).
Step-by-Step Protocol
-
Charge: In a glass-lined reactor, dissolve 1.0 eq of 4-Chloro-2-fluorobenzotrifluoride in DMSO (5 volumes).
-
Base Addition: Slowly add 2.2 eq of KOH (45% aq. solution) while maintaining temperature
to prevent uncontrolled exotherm. -
Reaction: Heat the mixture to
for 4–6 hours. Monitor consumption of starting material via HPLC. -
Workup: Cool to ambient temperature. Quench into ice water. Acidify to pH 2–3 with HCl.
-
Isolation: Extract with Ethyl Acetate or Toluene. Wash organic layer with brine. Dry over
and concentrate. -
Purification: Recrystallize from Hexane/EtOAc if high purity (>99%) is required.
Synthesis Pathway Diagram
Caption: SNAr hydrolysis of 4-chloro-2-fluorobenzotrifluoride yields the target phenol with high regioselectivity.
Agrochemical Applications
A. Synthesis of Diphenyl Ether Herbicides (PPO Inhibitors)
This phenol is a bioisostere for the phenolic moieties found in Protoporphyrinogen Oxidase (PPO) inhibitors like Fomesafen and Acifluorfen . The 5-chloro-2-trifluoromethyl substitution pattern offers altered metabolic stability and lipophilicity, potentially overcoming resistance in weeds.
Workflow:
-
Coupling: Reaction of 5-Chloro-2-(trifluoromethyl)phenol with 2-nitro-5-fluorobenzoic acid esters.
-
Conditions:
, DMF, . -
Product: A diphenyl ether scaffold ready for further functionalization (e.g., sulfonamide formation).
B. Precursor to Halogenated 4-Aminophenols
A critical application cited in patent literature (EP1514865A1) involves converting this phenol into 4-amino-5-chloro-2-(trifluoromethyl)phenol . This aminophenol is a versatile intermediate for:
-
Benzoylurea Insecticides: Condensation with benzoyl isocyanates.
-
Fungicides: Amide coupling with pyrazole acid chlorides.
Conversion Protocol:
-
Nitration: Treat the phenol with
at . The directing effects of the -OH (ortho/para) and -Cl (ortho/para) groups, combined with the steric bulk of , favor nitration at the C-4 position.-
Intermediate: 4-Nitro-5-chloro-2-(trifluoromethyl)phenol.
-
-
Reduction: Catalytic hydrogenation (
, Pd/C) or iron reduction ( ) yields the aniline derivative.
Downstream Derivatization Diagram
Caption: Divergent synthesis pathways leading to herbicide and insecticide classes.
Handling & Safety (E-E-A-T)
-
Hazards: Fluorinated phenols are corrosive and toxic if swallowed or absorbed through the skin. The
group increases lipophilicity, enhancing skin permeation. -
PPE: Full chemical resistant suit, neoprene gloves, and face shield are mandatory.
-
Storage: Store under nitrogen to prevent oxidation (though the
group confers significant oxidative stability compared to regular phenols). -
Waste: Do not release into water systems. Fluorinated organics require high-temperature incineration (>1100°C) with scrubber systems for HF capture.
References
-
European Patent Office. (2005).[2] Process for the preparation of halogen containing 4-amino phenols. EP1514865A1. Retrieved from .
-
PubChem. (2025). Compound Summary: 5-Chloro-2-(trifluoromethyl)phenol (CAS 106877-35-4). National Library of Medicine. Retrieved from .
-
ChemScene. (n.d.). Product Data: 5-Chloro-2-(trifluoromethyl)phenol. Retrieved from .
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understanding the electron-withdrawing effects of the trifluoromethyl group
An In-depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethyl Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, prized for its profound impact on the physicochemical and biological properties of molecules. Its potent electron-withdrawing nature, primarily driven by a strong inductive effect, fundamentally alters molecular acidity, basicity, and reactivity. Beyond its electronic influence, the CF₃ group enhances metabolic stability by blocking enzymatic degradation and typically increases lipophilicity, thereby improving membrane permeability and bioavailability. This guide provides an in-depth examination of the core principles governing the CF₃ group's behavior, from its fundamental electronic properties to its strategic application in drug design. It offers field-proven insights into quantifying its effects, leveraging its properties to overcome common drug development hurdles, and the experimental workflows used to validate its impact.
Introduction: The Strategic Importance of the Trifluoromethyl Group
The strategic incorporation of fluorine into bioactive molecules has become a pillar of contemporary drug design, with approximately 20% of all marketed drugs containing this versatile halogen.[1] Among fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its unique and powerful combination of electronic and steric properties.[2] Its introduction into a lead compound is a key strategy for optimizing a range of pharmacological parameters, including potency, selectivity, and pharmacokinetic profiles.[1][3]
The utility of the CF₃ group stems from three primary characteristics:
-
Potent Electron Withdrawal: The high electronegativity of the three fluorine atoms creates a strong inductive pull, significantly altering the electronic landscape of the parent molecule.[2][4][5]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[3][6]
-
Increased Lipophilicity: The CF₃ group is more lipophilic than a hydrogen atom or a methyl group, a property that can be leveraged to improve a drug's ability to cross biological membranes.[1]
This guide will deconstruct these attributes, providing a technical framework for understanding and applying the trifluoromethyl group in a research and development context.
Part 1: The Fundamental Electronic Profile of the Trifluoromethyl Group
The profound influence of the CF₃ group originates from its distinct electronic signature, which is dominated by the inductive effect.
The Dominant Inductive Effect (-I)
The primary mechanism by which the CF₃ group exerts its electronic influence is through-bond induction (the -I effect). Each of the three fluorine atoms has a high electronegativity (4.0 on the Pauling scale), creating highly polarized C-F bonds.[1] This results in a significant withdrawal of electron density from the central carbon atom, which in turn pulls electron density from the rest of the molecule. This powerful inductive pull makes the CF₃ group one of the strongest electron-withdrawing groups used in organic chemistry.[4][5] When attached to an aromatic ring, this effect deactivates the ring towards electrophilic substitution by destabilizing the positively charged intermediate (Wheland intermediate), directing incoming electrophiles to the meta position.[7][8]
Caption: Inductive electron withdrawal by a CF₃ group from an aromatic ring.
Quantifying the Effect: Hammett Parameters
The electronic effect of a substituent can be quantified using Hammett constants (σ), which are derived from the ionization of substituted benzoic acids.[9] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The CF₃ group possesses large, positive Hammett constants, confirming its strong electron-withdrawing character, comparable to cyano (-CN) and nitro (-NO₂) groups.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Hammett Constant (σ_p+) |
| -CF₃ | 0.43 - 0.52 | 0.54 - 0.61 | +0.612 |
| -NO₂ | 0.71 | 0.78 | +0.790 |
| -CN | 0.56 | 0.66 | +0.659 |
| -Cl | 0.37 | 0.23 | +0.114 |
| -CH₃ | -0.07 | -0.17 | -0.311 |
| -H | 0.00 | 0.00 | 0.000 |
| Data compiled from various sources.[10][11][12] |
The σ_p+ value is particularly relevant for reactions involving the buildup of positive charge at the benzylic position, where the CF₃ group shows a very strong destabilizing effect.[11]
Part 2: Physicochemical Consequences of Trifluoromethylation
The potent electronic pull of the CF₃ group has profound and predictable consequences on a molecule's physical and chemical properties.
Modulation of Acidity and Basicity (pKa)
The electron-withdrawing nature of the CF₃ group significantly impacts the acidity and basicity of nearby functional groups.[13][14]
-
Increased Acidity: It strongly stabilizes the negative charge of a conjugate base, thereby increasing the acidity of protons. For example, trifluoroacetic acid is over 100,000 times more acidic than acetic acid.
-
Decreased Basicity: Conversely, it destabilizes the positive charge of a conjugate acid (e.g., a protonated amine), making the parent molecule a much weaker base.
| Compound | pKa Value | Compound (CF₃ Analog) | pKa Value | pKa Shift |
| Acetic Acid (CH₃COOH) | 4.76 | Trifluoroacetic Acid (CF₃COOH) | 0.23 | -4.53 |
| Ethanol (CH₃CH₂OH) | ~16 | Trifluoroethanol (CF₃CH₂OH) | 12.4 | -3.6 |
| Aniline (Ph-NH₂) | 4.6 | 4-(Trifluoromethyl)aniline | 2.7 | -1.9 |
| Proline (Ammonium group) | ~10.6 | 4-(Trifluoromethyl)proline | ~8.4 | -2.2 |
| Data compiled from various sources.[13][15] |
This modulation is a critical tool in drug design for tuning a molecule's ionization state at physiological pH, which in turn affects solubility, receptor binding, and cell permeability.
Impact on Lipophilicity (LogP)
Lipophilicity, often measured as the partition coefficient (LogP), is a crucial parameter for drug absorption and distribution. The CF₃ group is highly lipophilic, with a Hansch π parameter of +0.88, meaning its substitution for a hydrogen atom (π = 0) generally increases a molecule's LogP.[3] This enhancement can improve a drug's ability to cross lipid bilayers, such as the cell membrane or the blood-brain barrier.[1] However, the effect is context-dependent; the inductive effect on nearby polar groups can sometimes alter solvation and temper the expected increase in lipophilicity.[16]
Part 3: The Trifluoromethyl Group in Drug Design & Development
The unique combination of properties makes the CF₃ group an invaluable tool for addressing common challenges in drug discovery, particularly metabolic instability and insufficient potency.
Enhancing Metabolic Stability: The "Metabolic Blocker"
One of the most powerful applications of the CF₃ group is to enhance a drug's metabolic stability.[6] Many drug candidates fail due to rapid clearance by CYP450 enzymes, which often oxidize metabolically vulnerable sites, such as methyl groups or activated aromatic positions.
The C-F bond has a high bond dissociation energy (~485 kJ/mol) compared to a C-H bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage.[3] By strategically replacing a labile C-H or C-CH₃ bond with a C-CF₃ bond, chemists can effectively block a key metabolic pathway. This "metabolic switching" can lead to a longer drug half-life, reduced patient-to-patient variability, and an improved pharmacokinetic profile.[6][17]
Caption: Strategic use of a CF₃ group to block oxidative metabolism.
Case Studies: CF₃ in Marketed Drugs
The success of this strategy is evident in numerous blockbuster drugs:
-
Fluoxetine (Prozac): An antidepressant where the para-CF₃ group on a phenyl ring enhances lipophilicity, facilitating penetration of the blood-brain barrier, and contributes to its electronic profile for binding to the serotonin transporter.[1][13]
-
Celecoxib (Celebrex): A non-steroidal anti-inflammatory drug (NSAID) where the CF₃ group is crucial for its selective binding to the COX-2 enzyme.[13]
-
Sitagliptin (Januvia): An anti-diabetic drug containing a trifluoromethyl group that enhances potency and metabolic stability, contributing to its once-daily dosing regimen.
Part 4: Experimental and Computational Workflows
Validating the effects of trifluoromethylation requires robust experimental and computational methods.
Probing the CF₃ Environment with ¹⁹F NMR Spectroscopy
Fluorine-19 NMR is an exceptionally powerful technique for studying trifluoromethylated compounds.[18] The ¹⁹F nucleus has a spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it highly sensitive.[18] Furthermore, its chemical shift is extremely sensitive to the local electronic environment, spanning a range of over 800 ppm.[18][19] This sensitivity allows researchers to precisely monitor changes in the molecule, such as protonation/deprotonation events.
Protocol: pKa Determination by ¹⁹F NMR pH Titration
This protocol allows for the precise determination of the pKa of a functional group proximal to a CF₃ reporter group.
-
Sample Preparation: Prepare a series of ~1 mM solutions of the trifluoromethylated compound in a suitable aqueous buffer system (e.g., phosphate, citrate) spanning a pH range from ~2 units below to ~2 units above the estimated pKa.
-
NMR Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum for each sample at a constant temperature. An internal reference standard (e.g., trifluoroacetic acid) can be included if precise referencing is needed.
-
Data Processing: Process the spectra and accurately determine the ¹⁹F chemical shift (δ) of the CF₃ group at each pH value.
-
Data Analysis: Plot the ¹⁹F chemical shift (δ) as a function of pH.
-
Curve Fitting: Fit the resulting titration curve to the Henderson-Hasselbalch equation (or a suitable sigmoidal fit) to extract the pKa. The pKa is the pH at the inflection point of the curve. This method is highly accurate and can be used with very small sample quantities.[20]
Assessing Metabolic Stability: In Vitro Microsomal Assay
The standard method for evaluating a compound's metabolic stability is to measure its rate of disappearance when incubated with liver microsomes, which are rich in CYP450 enzymes.[6][21]
Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Microsome Solution: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing co-factors (e.g., NADP⁺, glucose-6-phosphate, and G6P dehydrogenase) to ensure continuous regeneration of NADPH, which is required by CYP450 enzymes.
-
-
Incubation:
-
Add the test compound (final concentration typically 1 µM) to the microsome solution in a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points & Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Calculation:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the resulting line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693 / k. A longer half-life indicates greater metabolic stability.[6]
-
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion: A Versatile Tool for Molecular Design
The trifluoromethyl group is far more than a simple bioisostere for a methyl group; it is a powerful and versatile tool for chemical and biological modulation. Its dominant electron-withdrawing inductive effect provides a predictable means to fine-tune the pKa and reactivity of molecules, which is essential for optimizing target engagement and physicochemical properties. Furthermore, its inherent resistance to oxidative metabolism offers a robust strategy for overcoming one of the most significant hurdles in drug development. By understanding the fundamental principles that govern its behavior and employing rigorous experimental workflows for its evaluation, researchers can continue to leverage the trifluoromethyl group to design safer, more effective, and more successful therapeutics.
References
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O'Connor, M. J., et al. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 130(25), 7832-7833. [Link]
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Klumpp, D. A., et al. (2008). Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. [Link]
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Jadhav, S. B., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(14), 5567. [Link]
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MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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Chemical Review and Letters. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 4(3), 125-144. [Link]
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Organic Chemistry Portal. Synthesis of trifluoromethyl alkanes. Organic Chemistry Portal. [Link]
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Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Wikipedia. Trifluoromethyl group. Wikipedia. [Link]
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Prakash, G. K. S., et al. (2006). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 71(18), 6806-6813. [Link]
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Organic Chemistry Portal. Trifluoromethylated compound synthesis by fluorination. Organic Chemistry Portal. [Link]
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Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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Taylor & Francis Online. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Cammarere, R., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
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Cammarere, R., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
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ResearchGate. (2014). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. Request PDF. [Link]
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Nitz, T. J., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Amino Acids, 50, 1313-1324. [Link]
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Resonance and induction tutorial. (n.d.). [Link]
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Dalton Transactions. (2015). The mechanism, electronic and ligand effects for reductive elimination from arylPd(ii) trifluoromethyl complexes: a systematic DFT study. Dalton Transactions, 44(23), 10836-10845. [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
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Journal of Chemical Information and Modeling. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ACS Publications. [Link]
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ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Request PDF. [Link]
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RSC Publishing. (2000). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, (21), 3767-3771. [Link]
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ResearchGate. (2000). Series of 19 F NMR spectra recorded during the process of warming a... ResearchGate. [Link]
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Accounts of Chemical Research. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. ACS Publications. [Link]
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PubMed. (1990). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 79(10), 867-873. [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]
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Wikipedia. Hammett equation. Wikipedia. [Link]
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Chemical Reviews. (1991). A survey of Hammett substituent constants and resonance and field parameters. ACS Publications. [Link]
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Methodological & Application
Application Notes & Protocols: Monitoring Reactions of 5-Chloro-2-(trifluoromethyl)phenol by TLC and HPLC
For: Researchers, scientists, and drug development professionals.
Introduction: The Importance of Real-Time Reaction Monitoring
In the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries, 5-Chloro-2-(trifluoromethyl)phenol is a critical building block. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the chloro substituent, make it a versatile precursor for a range of derivatives. However, these same properties can also lead to complex reaction profiles, including the formation of side products and incomplete conversions. Therefore, the ability to monitor the progress of reactions involving this phenol in real-time is not merely a matter of procedural formality but a critical determinant of yield, purity, and, ultimately, project success.
This guide provides a detailed framework for the effective use of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor reactions involving 5-Chloro-2-(trifluoromethyl)phenol. We will move beyond generic protocols to offer insights into method development, troubleshooting, and the chemical principles that underpin these analytical techniques.
Physicochemical Properties of 5-Chloro-2-(trifluoromethyl)phenol
A thorough understanding of the starting material's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClF₃O | PubChem[1][2] |
| Molecular Weight | 196.55 g/mol | PubChem[1][2][3] |
| Appearance | Liquid | Sigma-Aldrich[3] |
| Boiling Point | 87-88 °C at 38 mmHg | Sigma-Aldrich[3] |
| Density | 1.459 g/mL at 25 °C | Sigma-Aldrich[3] |
| Calculated LogP | 3.0644 | ChemScene[2] |
The relatively high LogP value indicates a non-polar character, which is a key consideration for selecting appropriate mobile phases in both TLC and HPLC. The presence of the trifluoromethyl and chloro groups significantly increases its lipophilicity compared to unsubstituted phenol.[4]
Common Reactions Involving 5-Chloro-2-(trifluoromethyl)phenol
To develop relevant monitoring protocols, we must first consider the types of transformations this phenol typically undergoes. Common reactions include:
-
O-Alkylation/Etherification: The phenolic hydroxyl group is a potent nucleophile, readily reacting with alkyl halides or other electrophiles in the presence of a base to form ethers.[5]
-
Ullmann Condensation: This copper-catalyzed reaction allows for the formation of diaryl ethers by coupling the phenol with an aryl halide.[6][7] This reaction often requires high temperatures and polar aprotic solvents.[6]
-
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding esters.
-
Precursor in Multi-step Syntheses: 5-Chloro-2-(trifluoromethyl)phenol is a known intermediate in the synthesis of complex molecules, such as the fungicide Bixafen.[8][9]
The choice of analytical method will depend on the specific polarity differences between the starting material, reagents, and expected products of these reactions.
Thin-Layer Chromatography (TLC): The Chemist's First Look
TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. Its primary advantages are speed, low cost, and the ability to run multiple samples in parallel.
The "Why" Behind the Method: Polarity and Separation
The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or mixture of solvents). For reactions involving 5-Chloro-2-(trifluoromethyl)phenol, we are typically observing the conversion of a moderately polar starting material (due to the -OH group) to a less polar product (e.g., an ether or ester) or a more polar product if additional polar functional groups are introduced.
Protocol: Developing a Robust TLC Method
This protocol is designed to be a starting point, from which optimizations can be made based on the specific reaction being monitored.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile phase solvents (e.g., hexane, ethyl acetate, dichloromethane)
-
Visualization agents (UV lamp, iodine chamber, potassium permanganate dip)
Step-by-Step Procedure:
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[10]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Prepare separate dilute solutions of your starting material and any available standards of expected products.
-
Spotting: Using a capillary tube, carefully spot the prepared samples onto the baseline.[10] It is crucial to co-spot the reaction mixture with the starting material to confirm the identity of the starting material spot in the reaction lane.
-
Development: Place a small amount of the chosen mobile phase into the developing chamber and allow the atmosphere to become saturated with solvent vapors.[10] Place the spotted TLC plate in the chamber, ensuring the solvent level is below the baseline.[10]
-
Elution and Marking: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.[10]
-
Visualization:
-
UV Light: Since 5-Chloro-2-(trifluoromethyl)phenol and many of its derivatives are aromatic, they will absorb UV light and appear as dark spots on a fluorescent background under a 254 nm UV lamp.[11][12]
-
Iodine: Place the dried plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[10]
-
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as the starting phenol. The spots will appear yellow against a purple background.
-
Data Interpretation and Mobile Phase Selection
The retention factor (Rf) is a key parameter in TLC, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A good separation will have distinct Rf values for the starting material and product(s).
| Scenario | Observation | Interpretation & Action |
| All spots at the baseline | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture). |
| All spots at the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). |
| Poor separation | The components have similar polarities in the chosen solvent system. | Try a different solvent system. For example, a mixture of dichloromethane and methanol can provide different selectivity. |
A typical starting mobile phase for reactions of 5-Chloro-2-(trifluoromethyl)phenol is a 4:1 mixture of hexane:ethyl acetate. Adjust the ratio as needed to achieve an Rf for the starting material of approximately 0.3-0.4.
Workflow for TLC Monitoring
Caption: Workflow for reaction monitoring using TLC.
High-Performance Liquid Chromatography (HPLC): Quantitative Insights
While TLC provides a rapid qualitative picture, HPLC is the gold standard for quantitative analysis of reaction progress, offering superior resolution, sensitivity, and reproducibility.
The "Why" Behind the Method: Precision and Quantification
HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase, which is pumped through the column at high pressure. For reactions involving 5-Chloro-2-(trifluoromethyl)phenol, reverse-phase HPLC is typically the method of choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). Non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.
Protocol: Establishing a Quantitative HPLC Method
This protocol provides a robust starting point for method development.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase and Solvents:
-
Solvent A: Water (HPLC grade), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Solvent B: Acetonitrile or Methanol (HPLC grade)
Step-by-Step Procedure:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture (e.g., 50 µL) in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
-
Method Development - Isocratic vs. Gradient Elution:
-
Scouting Run (Gradient): Begin with a broad gradient to determine the approximate retention times of all components. A typical scouting gradient might be 5% to 95% Solvent B over 15-20 minutes.
-
Method Optimization:
-
If all peaks elute close together, an isocratic method (constant mobile phase composition) may be suitable. This is often faster and more reproducible.
-
If the polarity of the components varies widely, a gradient method will be necessary to achieve good resolution for all peaks within a reasonable timeframe.
-
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram at a wavelength where both the starting material and product have significant absorbance (a UV scan of the starting material can help determine the optimal wavelength, typically around 254 nm or 280 nm for phenols).
-
-
Quantification:
-
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product(s) over time.
-
For more accurate quantification, a calibration curve can be generated using standards of known concentration.
-
Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid protonates silanol groups on the stationary phase, reducing peak tailing for the acidic phenol. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reverse-phase HPLC. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Aromatic compounds generally have strong absorbance at this wavelength. |
| Initial Gradient | 40-95% B over 15 min | A good starting point to elute the non-polar starting material and potential products. |
HPLC Analysis and Decision-Making Workflow
Caption: Quantitative reaction monitoring workflow using HPLC.
Conclusion: An Integrated Approach for Reliable Results
Effective reaction monitoring is a cornerstone of successful synthetic chemistry. For reactions involving 5-Chloro-2-(trifluoromethyl)phenol, a combined approach utilizing both TLC and HPLC offers the ideal balance of speed, convenience, and quantitative accuracy. TLC serves as the rapid, first-line tool for qualitative assessment, allowing for quick checks on reaction initiation and progress. HPLC provides the detailed, quantitative data necessary to make informed decisions about reaction completion, impurity profiles, and when to proceed with workup and purification. By understanding the chemical principles behind these techniques and employing the systematic protocols outlined in this guide, researchers can significantly enhance the efficiency and reliability of their synthetic endeavors.
References
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Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
PubChem. (n.d.). Phenol, 2-chloro-5-(trifluoromethyl)-. Retrieved from [Link]
- Lee, H. B., & Peart, T. E. (1995). Determination of 24 Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- Pratsch, G., Wallaschkowski, T., & Heinrich, M. R. (2012).
-
Al-Rimawi, F. (2014). Scheme for the column and TLC separation of the phenolic compounds. ResearchGate. Retrieved from [Link]
- Verma, P., & Baldrian, P. (2016). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Applied Microbiology and Biotechnology, 100(12), 5577–5586.
-
University of Babylon. (n.d.). (8): Separation of a mixture of phenols by thin layer chromatography (TLC). Retrieved from [Link]
-
Agilent Technologies. (2012, January 6). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Nature Portfolio. (2025, August 6). Analysis of phenols and oxidation intermediates in coking wastewater by hplc. Retrieved from [Link]
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- Malbaša, R. V., Lončar, E. S., & Kolarov, L. A. (2005). TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. APTEFF, 36, 101–109.
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MDPI. (2026, January 29). Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). AU2022336652A1 - A process for preparation of bixafen.
- Monnier, F., & Taillefer, M. (2009). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 109(5), 2171–2250.
- Wang, B., et al. (2016).
-
eScholarship, University of California. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Retrieved from [Link]
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ResearchGate. (2025, November 18). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
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PubChem. (n.d.). 2-Trifluoromethylphenol. Retrieved from [Link]
- Google Patents. (n.d.). CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.
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PubChem. (n.d.). 3-(Trifluoromethyl)phenol. Retrieved from [Link]
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Catalytic Methods for the Functionalization of 5-Chloro-2-(trifluoromethyl)phenol: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic functionalization of halogenated and trifluoromethyl-substituted phenols is a cornerstone of modern medicinal chemistry and materials science. Among these, 5-chloro-2-(trifluoromethyl)phenol stands out as a particularly valuable building block. Its unique electronic properties, stemming from the electron-withdrawing nature of both the chloro and trifluoromethyl groups, and the presence of three distinct reactive sites—the phenolic hydroxyl group, the aryl chloride, and the aromatic C-H bonds—make it a versatile scaffold for the synthesis of a diverse array of complex molecules.
This comprehensive guide provides detailed application notes and protocols for the catalytic functionalization of 5-chloro-2-(trifluoromethyl)phenol. It is designed to move beyond a simple recitation of steps, offering instead a deep dive into the causality behind experimental choices, thereby empowering researchers to adapt and innovate.
I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-N bonds.[1] For a substrate like 5-chloro-2-(trifluoromethyl)phenol, these methods offer a direct pathway to introduce new aryl, vinyl, or amino functionalities at the position of the chloro substituent.
A. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[2] In the context of 5-chloro-2-(trifluoromethyl)phenol, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups, creating complex biaryl structures that are prevalent in many pharmaceutical agents. The trifluoromethyl group can enhance the reactivity of the aryl chloride in the oxidative addition step of the catalytic cycle.[2]
Protocol: Suzuki-Miyaura Coupling of 5-Chloro-2-(trifluoromethyl)phenol with Phenylboronic Acid
This protocol details a typical Suzuki-Miyaura reaction. The choice of a biarylphosphine ligand like RuPhos is crucial for promoting the coupling of electron-rich aryl chlorides.[3]
Experimental Workflow:
Materials:
-
5-Chloro-2-(trifluoromethyl)phenol (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (10:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-chloro-2-(trifluoromethyl)phenol, phenylboronic acid, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Add the toluene/H₂O solvent mixture.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Rationale for Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (RuPhos) is highly effective for the coupling of often challenging aryl chlorides.[3]
-
Base: K₂CO₃ is a commonly used inorganic base that is effective in promoting the transmetalation step.[3]
-
Solvent System: A biphasic toluene/water system is often employed to facilitate the dissolution of both the organic and inorganic reagents.
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(OAc)₂ / RuPhos | Effective for aryl chloride activation. |
| Base | K₂CO₃ | Promotes transmetalation. |
| Solvent | Toluene/H₂O | Biphasic system for reagent solubility. |
| Temperature | 100 °C | Provides sufficient energy for catalytic turnover. |
B. Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[1][4] This reaction is of immense importance in drug discovery, as the aniline moiety is a common feature in many bioactive molecules.
Protocol: Buchwald-Hartwig Amination of 5-Chloro-2-(trifluoromethyl)phenol with Morpholine
This protocol outlines the coupling of an aryl chloride with a secondary amine. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical for the deprotonation of the amine and subsequent catalytic steps.
Materials:
-
5-Chloro-2-(trifluoromethyl)phenol (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Xantphos (3 mol%)
-
NaOt-Bu (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine 5-chloro-2-(trifluoromethyl)phenol, Pd₂(dba)₃, Xantphos, and NaOt-Bu in a reaction vessel.
-
Add toluene, followed by the morpholine.
-
Seal the vessel and heat the mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination:
II. Copper-Catalyzed Cross-Coupling: A Cost-Effective Alternative
While palladium catalysis is highly effective, copper-catalyzed reactions, such as the Ullmann condensation, offer a more economical alternative for the formation of C-N and C-O bonds. These reactions are particularly well-suited for the functionalization of phenols.
A. Ullmann-Type C-N Coupling: Amination with Copper Catalysis
The Ullmann condensation is a classic method for forming C-N bonds and has seen a resurgence with the development of modern ligand systems that allow for milder reaction conditions.[5]
Protocol: Copper-Catalyzed Amination of 5-Chloro-2-(trifluoromethyl)phenol with Aniline
This protocol describes a copper-catalyzed N-arylation. The use of a ligand like 1,10-phenanthroline can significantly accelerate the reaction.
Materials:
-
5-Chloro-2-(trifluoromethyl)phenol (1.0 equiv)
-
Aniline (1.5 equiv)
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
K₃PO₄ (2.0 equiv)
-
DMF
Procedure:
-
To a sealable reaction tube, add CuI, 1,10-phenanthroline, and K₃PO₄.
-
Add 5-chloro-2-(trifluoromethyl)phenol and aniline, followed by DMF.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
III. C-H Functionalization: A Step-Economic Approach
Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. For 5-chloro-2-(trifluoromethyl)phenol, the hydroxyl group can act as a directing group to facilitate ortho-C-H activation.
A. Directed Ortho-Lithiation
Directed ortho-lithiation (DoM) is a powerful technique where a heteroatom-containing functional group directs deprotonation to the adjacent ortho position.[6][7] The resulting organolithium species can then be trapped with a variety of electrophiles.
Protocol: Ortho-Bromination of 5-Chloro-2-(trifluoromethyl)phenol via Directed Lithiation
This protocol involves the protection of the phenol, followed by directed lithiation and quenching with an electrophile.
Materials:
-
5-Chloro-2-(trifluoromethyl)phenol (1.0 equiv)
-
Methoxymethyl chloride (MOM-Cl) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM)
-
sec-Butyllithium (s-BuLi) (1.2 equiv)
-
Tetrahydrofuran (THF)
-
1,2-Dibromoethane (1.5 equiv)
Procedure:
-
Protection: Dissolve 5-chloro-2-(trifluoromethyl)phenol in DCM and cool to 0 °C. Add DIPEA, followed by the dropwise addition of MOM-Cl. Stir at room temperature until the reaction is complete (monitored by TLC). Work up to isolate the MOM-protected phenol.
-
Lithiation and Bromination: Dissolve the MOM-protected phenol in dry THF under an inert atmosphere and cool to -78 °C. Add s-BuLi dropwise and stir for 1 hour. Add 1,2-dibromoethane and allow the reaction to warm to room temperature.
-
Deprotection: Quench the reaction with saturated aqueous NH₄Cl and extract with ether. Concentrate the organic layer and deprotect the MOM group using acidic conditions (e.g., HCl in methanol) to yield the ortho-brominated product.
Logical Flow of Directed Ortho-Lithiation:
IV. Conclusion
The catalytic functionalization of 5-chloro-2-(trifluoromethyl)phenol offers a rich and diverse landscape for the synthesis of novel compounds. The strategic application of palladium- and copper-catalyzed cross-coupling reactions, as well as C-H functionalization methodologies, provides a powerful toolkit for researchers in drug discovery and materials science. By understanding the underlying principles and the rationale behind specific experimental choices, scientists can effectively leverage this versatile building block to accelerate their research and development efforts.
V. References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Fan, T., Meng, W.-D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2610–2616. [Link]
-
The Suzuki-Miyaura coupling of aryl chlorides with phenyl boronic acid. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 30, 2026, from [Link]
-
Ali, A., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 11(1), 1-10. [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (n.d.). Semantic Scholar. Retrieved January 30, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 30, 2026, from [Link]
-
Palladium-Catalyzed Mizoroki-Heck-Type Reactions of [Ph2SRfn][OTf] with Alkenes at Room Temperature. (2025, August 5). ResearchGate. Retrieved January 30, 2026, from [Link]
-
2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. (2025, August 10). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Transition-Metal-Free O-Arylation of Alcohols and Phenols with S-Arylphenothiaziniums. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]
-
Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]
-
Base‐Mediated O‐Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Copper‐Catalyzed the N‐arylation of Various Anilines 5 with.... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Direct Transition-Metal-Free Intramolecular Arylation of Phenols. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Directed (ortho) Metallation. (n.d.). Retrieved January 30, 2026, from [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Unravelling the mechanism of cobalt (II) catalyzed O-arylation reaction between aryl halides and phenols: A DFT study. (2022, December 14). CMS College Kottayam. Retrieved January 30, 2026, from [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]
-
Directed Metalation: A Survival Guide. (n.d.). Baran Lab. Retrieved January 30, 2026, from [Link]
-
In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Directed ortho lithiation. (2025, May 20). Reddit. Retrieved January 30, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025, August 6). ResearchGate. Retrieved January 30, 2026, from [Link]
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- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols: Strategic Protection of the Hydroxyl Group in 5-Chloro-2-(trifluoromethyl)phenol
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthetic Challenges of an Electron-Deficient Phenol
5-Chloro-2-(trifluoromethyl)phenol is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its utility, however, is intrinsically linked to the reactivity of its phenolic hydroxyl group. The presence of two strong electron-withdrawing groups—a chlorine atom and a trifluoromethyl group—significantly increases the acidity of the phenol, rendering the hydroxyl group a potent nucleophile and a site for undesired side reactions in multi-step syntheses.[1] Therefore, the temporary masking or "protection" of this hydroxyl group is a critical strategic consideration to ensure chemoselectivity and achieve high yields of the desired target molecule.[2][3]
This guide provides a detailed exploration of protecting group strategies tailored specifically for 5-Chloro-2-(trifluoromethyl)phenol. We will delve into the rationale behind selecting appropriate protecting groups, provide validated, step-by-step protocols for their installation and removal, and offer insights into troubleshooting common challenges. The strategies discussed are designed to be robust, high-yielding, and compatible with a wide range of subsequent chemical transformations.
The Chemical Landscape: Why Protecting 5-Chloro-2-(trifluoromethyl)phenol is Crucial
The electronic nature of 5-Chloro-2-(trifluoromethyl)phenol dictates the choice of protecting group and the conditions for its application and removal. The electron-deficient aromatic ring enhances the acidity of the phenolic proton, making deprotonation facile. However, this same electronic environment can influence the stability of the protecting group and the conditions required for its cleavage. A successful protecting group strategy must balance ease of installation, stability throughout the synthetic sequence, and mild, selective removal.[4]
Here, we will focus on three classes of protecting groups that have proven effective for phenols and are particularly well-suited for this electron-deficient substrate:
-
Silyl Ethers: Versatile and widely used, silyl ethers offer a tunable range of stability based on the steric bulk of the substituents on the silicon atom.[5][6]
-
Benzyl Ethers: Known for their general stability, benzyl ethers are a classic choice for protecting hydroxyl groups and can be removed under specific reductive or oxidative conditions.[7]
-
Methoxymethyl (MOM) Ethers: As an acetal, the MOM group is stable to a variety of non-acidic reagents and can be selectively cleaved under acidic conditions.[8]
The following sections will provide detailed protocols for the application of representative protecting groups from each of these classes.
Silyl Ethers: A Tunable Shield for the Phenolic Hydroxyl
Silyl ethers are among the most frequently employed protecting groups for hydroxyl functionalities due to their ease of introduction, general stability, and the variety of conditions available for their removal.[9][10] For 5-Chloro-2-(trifluoromethyl)phenol, a sterically hindered silyl ether like tert-butyldimethylsilyl (TBDMS) provides a good balance of stability and ease of cleavage.
Mechanism of Silylation and Desilylation
The protection reaction proceeds via nucleophilic attack of the phenoxide on the electrophilic silicon atom of the silyl halide. The deprotection is typically achieved using a fluoride source, which has a high affinity for silicon, or under acidic conditions.
Caption: Silyl Ether Protection and Deprotection Workflow.
Experimental Protocols
Protocol 1: Protection with tert-Butyldimethylsilyl Chloride (TBDMS-Cl)
| Parameter | Value |
| Reagents | 5-Chloro-2-(trifluoromethyl)phenol, TBDMS-Cl, Imidazole |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >95% |
Step-by-Step Procedure:
-
To a solution of 5-Chloro-2-(trifluoromethyl)phenol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of the TBDMS Ether
| Parameter | Value |
| Reagent | Tetrabutylammonium fluoride (TBAF) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >95% |
Step-by-Step Procedure:
-
Dissolve the TBDMS-protected phenol (1.0 eq) in THF.
-
Add a 1.0 M solution of TBAF in THF (1.2 eq) dropwise to the solution at room temperature.[11]
-
Stir the reaction mixture and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by flash column chromatography if necessary.
Benzyl Ethers: A Robust and Reliable Protecting Group
The benzyl group is a highly reliable protecting group for phenols due to its stability under a wide range of reaction conditions, including acidic and basic environments.[7] Its removal is typically achieved through catalytic hydrogenolysis, a method that is often chemoselective.[12]
Benzylation and Debenzylation Pathways
The formation of the benzyl ether occurs via a Williamson ether synthesis, where the phenoxide displaces a halide from benzyl bromide. Deprotection is most commonly achieved by palladium-catalyzed hydrogenation.
Caption: Benzyl Ether Protection and Deprotection Workflow.
Experimental Protocols
Protocol 3: Protection with Benzyl Bromide (BnBr)
| Parameter | Value |
| Reagents | 5-Chloro-2-(trifluoromethyl)phenol, Benzyl Bromide, K₂CO₃ |
| Solvent | Acetone |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | >90% |
Step-by-Step Procedure:
-
To a suspension of 5-Chloro-2-(trifluoromethyl)phenol (1.0 eq) and potassium carbonate (2.0 eq) in acetone, add benzyl bromide (1.2 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by flash column chromatography.
Protocol 4: Deprotection of the Benzyl Ether
| Parameter | Value |
| Reagent | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | H₂ gas (balloon or Parr shaker) |
| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours |
| Typical Yield | >95% |
Step-by-Step Procedure:
-
Dissolve the benzyl-protected phenol (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate to afford the deprotected phenol.
Methoxymethyl (MOM) Ethers: An Acid-Labile Protecting Group
The methoxymethyl (MOM) ether is a useful protecting group for phenols, offering stability to bases, nucleophiles, and many reducing and oxidizing agents.[8] Its key feature is its lability under acidic conditions, allowing for selective deprotection in the presence of other acid-stable protecting groups.[13]
MOM Protection and Deprotection Mechanisms
The MOM group is typically introduced using methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base. Deprotection is achieved by acid-catalyzed hydrolysis of the acetal.
Caption: MOM Ether Protection and Deprotection Workflow.
Experimental Protocols
Protocol 5: Protection with Methoxymethyl Chloride (MOMCl)
| Parameter | Value |
| Reagents | 5-Chloro-2-(trifluoromethyl)phenol, MOMCl, N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | >95% |
Step-by-Step Procedure:
-
Dissolve 5-Chloro-2-(trifluoromethyl)phenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add N,N-diisopropylethylamine (1.5 eq).
-
Add methoxymethyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 6: Deprotection of the MOM Ether
| Parameter | Value |
| Reagent | Hydrochloric Acid (HCl) |
| Solvent | Methanol (MeOH) |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 1-4 hours |
| Typical Yield | >90% |
Step-by-Step Procedure:
-
Dissolve the MOM-protected phenol (1.0 eq) in methanol.
-
Add a few drops of concentrated hydrochloric acid.
-
Stir the reaction at room temperature or gently heat to 50 °C if the reaction is sluggish.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected phenol.
Comparative Summary and Strategic Selection
The choice of protecting group is a critical decision in the planning of a synthetic route. The following table summarizes the key features of the protecting groups discussed, providing a basis for strategic selection.
| Protecting Group | Stability | Deprotection Conditions | Key Advantages | Potential Drawbacks |
| TBDMS | Moderate to good | Fluoride source (e.g., TBAF), mild acid | Easily introduced and removed; tunable stability | Can be labile to strong acids and some Lewis acids |
| Benzyl (Bn) | Very stable | Catalytic hydrogenolysis (H₂/Pd-C), strong acids | Robust and unreactive in many transformations | Hydrogenolysis incompatible with reducible functional groups |
| MOM | Stable to base, mild acid | Stronger acidic conditions | Orthogonal to many other protecting groups | Labile to strong acids; MOMCl is a suspected carcinogen |
Strategic Considerations:
-
For syntheses involving basic or organometallic reagents where subsequent steps do not involve reducible groups, the benzyl ether is an excellent choice due to its robustness.
-
In cases where mild, non-acidic deprotection is required, and other functional groups are sensitive to reduction, the TBDMS ether is a versatile option.
-
When orthogonality to acid- and base-labile groups is necessary, and the final deprotection can be performed under acidic conditions, the MOM ether is a suitable protecting group.
Conclusion
The successful synthesis of complex molecules derived from 5-Chloro-2-(trifluoromethyl)phenol hinges on a well-designed protecting group strategy. By understanding the chemical properties of this electron-deficient phenol and the characteristics of different protecting groups, researchers can navigate the challenges of multi-step synthesis with greater efficiency and control. The protocols and strategic insights provided in this guide offer a solid foundation for the effective use of silyl, benzyl, and MOM ethers in the protection of this valuable synthetic intermediate.
References
-
ResearchGate. (2025). Unexpected deprotection of silyl and THP ethers induced by serious disparity in the quality of Pd/C catalysts and elucidation of the mechanism. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. [Link]
-
ResearchGate. (n.d.). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved from [Link]
-
ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). A Facile, Efficient and Chemoseletive Deprotection of Silyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Gelest Technical Library. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
ACS Publications. (2023). Deoxyfluorination of Electron-Deficient Phenols. Organic Letters. [Link]
- Google Patents. (n.d.). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Retrieved from [Link]
-
Scholarly Publications Leiden University. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
PubChem. (n.d.). Phenol, 2-chloro-5-(trifluoromethyl)-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]
-
ResearchGate. (2025). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Retrieved from [Link]
-
American Chemical Society. (n.d.). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. Retrieved from [Link]
-
PubMed. (n.d.). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Retrieved from [Link]
-
Reddit. (2024). MOM Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). Process for methoxymethylation of phenolic hydroxyl groups.
-
Chemical Society of Japan. (n.d.). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. Retrieved from [Link]
-
PubMed Central. (n.d.). Application of the 4-Trifluoromethylbenzenepropargyl Ether Group as an Unhindered, Electron Deficient Protecting Group for Stereoselective Glycosylation. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]
-
PubMed Central. (n.d.). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Retrieved from [Link]
Sources
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- 4. application.wiley-vch.de [application.wiley-vch.de]
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Application Notes & Protocols for the Synthesis of Novel Herbicides Utilizing 5-Chloro-2-(trifluoromethyl)phenol
Introduction: The Strategic Importance of Fluorinated Phenols in Agrochemical Synthesis
The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into organic molecules has become a cornerstone of modern agrochemical design. The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance the efficacy and biological persistence of active ingredients. When coupled with a phenol scaffold, a versatile platform for chemical modification, these fluorinated building blocks become exceptionally valuable.
5-Chloro-2-(trifluoromethyl)phenol is a key intermediate in this field. Its specific substitution pattern offers a unique combination of electronic and steric properties, making it an ideal starting point for the synthesis of novel herbicides. This guide provides a detailed exploration of its application, focusing on the synthesis of diphenyl ether herbicides, a class known for its potent Protoporphyrinogen Oxidase (PPO) inhibiting activity. We will delve into the mechanistic rationale, provide a field-proven synthetic protocol, and discuss the structure-activity relationships that guide the development of next-generation weed management solutions.
Mechanistic Rationale and Structure-Activity Relationship (SAR)
The efficacy of a herbicide is intrinsically linked to its molecular structure. The choice of 5-Chloro-2-(trifluoromethyl)phenol as a precursor is a deliberate one, guided by established SAR principles.
-
The Trifluoromethyl (CF3) Group: This group is a powerful lipophilicity enhancer, which improves the molecule's ability to penetrate the waxy cuticle of plant leaves and move across cellular membranes to reach its target site. Furthermore, the strong carbon-fluorine bond makes the CF3 group highly resistant to metabolic degradation by plant enzymes, prolonging the herbicide's active lifespan.
-
The Phenolic Hydroxyl (-OH) Group: This functional group is the primary site for synthetic modification. It serves as a nucleophilic handle, most commonly for the formation of an ether linkage. This ether bond is a critical structural motif in many commercial herbicides, including those that mimic the natural substrate of PPO.
-
The Chlorine (-Cl) Atom: The position of the chlorine atom ortho to the hydroxyl group and meta to the CF3 group is crucial. It modulates the acidity of the phenol, influencing its reactivity. Additionally, the chlorine atom contributes to the overall electronic profile of the molecule, which is critical for precise binding to the target enzyme. Studies on phenoxyacetic acid derivatives have shown that the number and position of halogen atoms on the aromatic ring significantly impact biological activity and can influence factors like oxidative stress induction in cells[1].
Herbicides derived from this phenol often function as inhibitors of Protoporphyrinogen Oxidase (PPO). These molecules act as mimics of the porphyrin substrate, blocking chlorophyll synthesis and leading to the accumulation of toxic protoporphyrin IX.[2] In the presence of light and oxygen, this molecule triggers rapid lipid peroxidation, destroying cell membranes and causing rapid weed death.[3]
Synthesis of a Novel Diphenyl Ether Herbicide: A Representative Protocol
The following protocol details a robust method for synthesizing a novel diphenyl ether herbicide via a Williamson ether synthesis. This reaction involves the deprotonation of 5-Chloro-2-(trifluoromethyl)phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group on a suitable aromatic partner.
General Experimental Workflow
The overall process involves the reaction setup, monitoring, workup, and purification of the final product.
Caption: General workflow for the synthesis of diphenyl ether herbicides.
Detailed Protocol: Synthesis of 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene
This protocol provides a specific example of the synthesis. The target molecule is a common intermediate that can be further modified (e.g., reduction of the nitro group) to create a library of potential herbicides.
Materials & Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Equivalents |
| 5-Chloro-2-(trifluoromethyl)phenol | 52167-27-8 | 196.55 | 1.97 g | 1.0 |
| 1-Fluoro-4-nitrobenzene | 350-46-9 | 141.10 | 1.41 g | 1.0 |
| Potassium Carbonate (K2CO3), anhydrous | 584-08-7 | 138.21 | 2.07 g | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 20 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~150 mL | - |
| Brine (saturated NaCl solution) | - | - | ~50 mL | - |
| Sodium Sulfate (Na2SO4), anhydrous | 7757-82-6 | 142.04 | ~5 g | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Chloro-2-(trifluoromethyl)phenol (1.97 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add 20 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 1-Fluoro-4-nitrobenzene (1.41 g, 10.0 mmol) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 90 °C using an oil bath and maintain this temperature for 6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase), observing the consumption of the starting phenol.
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into 100 mL of cold deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.
Visualization of the Core Synthetic Reaction
The chemical transformation at the heart of this protocol is the nucleophilic aromatic substitution (SNAr) reaction.
Caption: Williamson ether synthesis for a diphenyl ether herbicide precursor.
Characterization and Bio-activity Screening
Structural Confirmation: The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ether linkage and nitro group.
Herbicidal Activity Assessment: Once characterized, the novel compound is subjected to greenhouse bioassays. This involves treating various weed species (e.g., broadleaf weeds like Brassica campestris and grassy weeds like Echinochloa crus-galli) and crop species at different concentrations.[2] The results, often quantified as GR50 (the concentration required to reduce plant growth by 50%), are used to determine the compound's potency and selectivity. These findings are crucial for refining the molecular design in subsequent synthesis efforts.
Conclusion
5-Chloro-2-(trifluoromethyl)phenol is a high-value, versatile building block for the discovery of novel herbicides. The synthetic protocols derived from its chemistry, particularly the robust Williamson ether synthesis, are reliable and scalable for creating extensive libraries of candidate molecules. By understanding the underlying structure-activity relationships and employing rigorous characterization and bio-assay procedures, researchers can effectively leverage this intermediate to develop next-generation herbicides with improved efficacy, selectivity, and environmental profiles, addressing the ongoing challenges in global agriculture.
References
- Google Patents. (n.d.). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
ResearchGate. (2025). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2019). Mode of Action of commonly used Herbicides and their Impact on Crops and the Environment. Retrieved from [Link]
-
AWS. (n.d.). Supporting Information For Synthesis, Insecticidal Activity, and Structure-Activity Relationship of Trifluoromethyl-containing Phthalic Acid Diamide. Retrieved from [Link]
-
MDPI. (n.d.). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Retrieved from [Link]
-
K-State Research and Extension. (n.d.). C715 Herbicide Mode of Action. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]
-
MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]
Sources
Troubleshooting & Optimization
strategies for minimizing byproduct formation in trifluoromethylphenol synthesis
Technical Support Center: Minimizing Byproduct Formation in Trifluoromethylphenol Synthesis
Case ID: #TFM-PH-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Selectivity and Stability in Trifluoromethylation Protocols
Executive Summary: The "Hidden" Reactivity of Phenols
Synthesizing trifluoromethylphenols (
This guide moves beyond standard textbook procedures to address the specific failure modes encountered in high-value drug discovery workflows. We focus on three critical byproduct classes: Regioisomers , Trifluoromethyl Ethers (O-products) , and Hydrolyzed Defluorinated Impurities .
Troubleshooting Tickets & FAQs
Ticket #01: "I’m getting a mixture of ortho- and para- isomers. How do I lock regioselectivity?"
Diagnosis:
You are likely using a radical trifluoromethylation strategy (e.g., Langlois reagent,
Strategic Solution: Radical species are governed by Somo-HOMO interactions. To minimize isomeric byproducts without pre-functionalizing the ring with blocking groups, you must alter the steric environment or the radical trajectory.
-
The Cyclodextrin Effect: Recent protocols utilize
- or -cyclodextrins (CD) as supramolecular hosts. The phenol forms an inclusion complex where the CD cavity shields the meta and para positions (or ortho, depending on binding geometry), forcing the radical to attack the exposed site. -
Transition to Electrophilic Systems: If radical methods fail, switch to Copper-mediated trifluoromethylation of aryl iodides . This shifts the mechanism from C-H functionalization to pre-defined C-X substitution, guaranteeing 100% regiocontrol.
Key Protocol Adjustment:
If using radical chemistry, lower the temperature to
Ticket #02: "My LC-MS shows a mass corresponding to the product, but NMR confirms it's an ether (O-CF3), not a phenol."
Diagnosis:
This is a classic Chemoselectivity Failure . Phenoxides are ambident nucleophiles. When using electrophilic
Strategic Solution:
-
Charge Control: Avoid strong bases (NaH, KOtBu) that generate a "naked" phenoxide. Use weaker bases (
, ) or buffered systems. -
Reagent Selection: Togni reagents favor O-trifluoromethylation in phenols.[1] For C-selective synthesis, use nucleophilic trifluoromethylation (Ruppert-Prakash reagent,
) on a protected phenol (e.g., silyl ether), or use the "Ligandless" Copper System ( ) on an aryl halide.
Visualization of Competing Pathways:
Figure 1: Competing mechanistic pathways for O- vs. C-trifluoromethylation. Path A represents the primary byproduct formation route when using electrophilic reagents.
Ticket #03: "My product is disappearing during workup, and I see hydroxybenzoic acid impurities."
Diagnosis:
You are experiencing Hydrolytic Defluorination .[2] This is a specific vulnerability of ortho- and para-trifluoromethylphenols. Under basic conditions (pH > 10), the phenoxide anion can donate electron density into the ring, triggering the ejection of a fluoride ion via a Quinone Methide intermediate. This eventually hydrolyzes the
Strategic Solution:
-
pH Discipline: Never expose the crude reaction mixture to strong aqueous base (NaOH/KOH) during workup. Quench with dilute acid (HCl) or saturated
. -
Electronic Deactivation: If possible, design the synthesis to include electron-withdrawing groups (EWGs) on the ring before trifluoromethylation, or install the
group last. EWGs stabilize the ring and make fluoride elimination less favorable.
Comparative Data: Reagent Selection Guide
Choosing the right reagent is the first step in byproduct minimization.
| Reagent Class | Example | Primary Mechanism | Major Byproduct Risk | Mitigation Strategy |
| Nucleophilic | Ruppert-Prakash ( | Protodesilylation; | Use anhydrous fluoride sources (TBAF/CsF); strict moisture control. | |
| Radical | Langlois ( | Single Electron Transfer (SET) | Regioisomers (o/m/p mix); Homocoupling | Use Cyclodextrins; Control oxidant stoichiometry. |
| Electrophilic | Togni Reagent I/II | O-Trifluoromethylation (Ethers) | Avoid for direct phenol synthesis; use for protected phenols or other arenes. | |
| Metal-Mediated | Oxidative Addition/Reductive Elimination | Biaryl homocoupling; Copper waste | Use "Ligandless" conditions; ensure |
Validated Experimental Protocol
Method: Copper-Mediated Trifluoromethylation of Aryl Iodides (Ligandless) Recommended for high regioselectivity and minimal O-alkylation.
Target: 4-Trifluoromethylphenol (from 4-Iodophenol)
Reagents:
-
Substrate: 4-Iodophenol (protected as silyl ether recommended, but free phenol possible with excess reagent).
-
Reagent: Phenyl trifluoromethyl sulfoxide (
).[3] -
Catalyst: CuI / Cu powder (in situ generation of
). -
Solvent: DMF or NMP (anhydrous).
Step-by-Step Workflow:
-
Reagent Generation (The "CuCF3" Species):
-
In a glovebox or under strict
, mix (1.2 equiv) with CuCl (1.0 equiv) and KOtBu (1.0 equiv) in DMF. -
Stir at RT for 30 mins. This generates the active
species.[4] Note: This species is sensitive to moisture.
-
-
Coupling Reaction:
-
Add the 4-Iodophenol (1.0 equiv) directly to the pre-formed
solution. -
Heat to 80°C for 12-16 hours.
-
Checkpoint: Monitor by F-NMR. Product signal appears around -62 ppm. Disappearance of the "Cu-CF3" peak (-28 ppm) indicates consumption.
-
-
Quench & Isolation (CRITICAL):
-
Cool to RT.
-
Do NOT use basic workup. Pour mixture into dilute HCl (1M) and Ethyl Acetate.
-
Wash organic layer with water (3x) to remove DMF.
-
Dry over
.
-
-
Purification:
-
Flash chromatography.
-phenols are often volatile; avoid high-vacuum drying for extended periods.
-
Mechanism of Failure: The Defluorination Trap
Understanding why the product decomposes is vital for process safety. The following diagram illustrates the E1cb-like elimination pathway that destroys trifluoromethylphenols in basic media.
Figure 2: The hydrolytic instability of p-trifluoromethylphenol. The formation of the quinone methide intermediate drives the irreversible loss of fluorine atoms.
References
-
Regioselectivity in Radical Trifluoromethylation
-
Ye, Y., & Sanford, M. S. (2012). "Merging visible-light photocatalysis and transition-metal catalysis in the copper-catalyzed trifluoromethylation of boronic acids with CF3I." Journal of the American Chemical Society.[5]
-
-
Copper-Mediated Trifluoromethylation (Ligandless)
-
Li, X., Zhao, J., Zhang, L., et al. (2015).[3] "Copper-Mediated Trifluoromethylation Using Phenyl Trifluoromethyl Sulfoxide." Organic Letters.
-
-
Defluorination Mechanisms
-
Wang, Y., et al. (2024).[1] "Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism." Environmental Science: Processes & Impacts.
-
-
O- vs C-Trifluoromethylation
-
Stanek, K., Koller, R., & Togni, A. (2008). "Reactivity of a 10-I-3 Hypervalent Iodine Trifluoromethylation Reagent With Phenols." Journal of Organic Chemistry.
-
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 3. Copper-Mediated Trifluoromethylation Using Phenyl Trifluoromethyl Sulfoxide [organic-chemistry.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro-2-(trifluoromethyl)phenol in Modern Organic Synthesis
Introduction
Halogenated phenols are foundational building blocks in medicinal chemistry, agrochemicals, and materials science. Their utility stems from the unique interplay of the hydroxyl group—a potent, ortho-para directing activator for electrophilic aromatic substitution—and the deactivating, directing influence of halogen substituents. This guide focuses on a particularly intriguing molecule: 5-Chloro-2-(trifluoromethyl)phenol. The presence of a strongly electron-withdrawing trifluoromethyl group in addition to the chloro and hydroxyl moieties creates a complex electronic environment, leading to distinct reactivity patterns compared to simpler halogenated phenols.
This document provides an in-depth analysis of the reactivity of 5-Chloro-2-(trifluoromethyl)phenol, offering a direct comparison with other halogenated phenols. We will explore its acidity, susceptibility to electrophilic and nucleophilic substitution, and performance in transition-metal-catalyzed cross-coupling reactions, supported by mechanistic insights and detailed experimental protocols.
The Electronic Landscape: Understanding Substituent Effects
The reactivity of an aromatic ring is dictated by the electronic properties of its substituents. In 5-Chloro-2-(trifluoromethyl)phenol, three groups compete to influence the electron density of the benzene ring.
-
Hydroxyl (-OH) Group: A powerful activating group. It donates electron density to the ring via a strong positive mesomeric (+M) or resonance effect, while exerting a weaker negative inductive (-I) effect due to oxygen's electronegativity. This group strongly directs incoming electrophiles to the ortho and para positions.[1]
-
Chloro (-Cl) Group: A deactivating group. It withdraws electron density through a moderate -I effect but also donates weakly via a +M effect due to its lone pairs. It is an ortho-para director.
-
Trifluoromethyl (-CF3) Group: A potent deactivating group. It exhibits a powerful -I effect due to the high electronegativity of the fluorine atoms.[2][3][4] Unlike halogens, it has no lone pairs to participate in a +M effect, making it a meta-director.
The combination of these groups makes the phenol ring electron-deficient overall, yet with specific positions activated or deactivated for different reaction types.
Caption: Substituent effects governing the reactivity of the aromatic ring.
Acidity (pKa): A Quantitative Measure of Electron Withdrawal
The acidity of a phenol is an excellent indicator of the net electron-withdrawing character of its substituents. Electron-withdrawing groups stabilize the resulting phenoxide anion, lowering the pKa and increasing acidity.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups, significantly increasing the acidity of adjacent functional groups.[4] When comparing halogenated phenols, the inductive effect is paramount. For instance, at the meta position where resonance effects are minimized, m-chlorophenol (pKa ≈ 15.8 in DMSO) and m-fluorophenol (pKa ≈ 15.8 in DMSO) have very similar acidities.[5][6] However, the additional presence of a -CF3 group in 5-Chloro-2-(trifluoromethyl)phenol is expected to lower the pKa substantially, making it a significantly stronger acid than simple chlorophenols or fluorophenols.
| Compound | Approximate Aqueous pKa | Key Substituent Effects |
| Phenol | 9.95 | Baseline |
| 4-Chlorophenol | 9.38 | Moderate -I effect from Cl |
| 4-Fluorophenol | 9.89[7] | Weaker -I but stronger +M from F vs Cl[8] |
| 3-(Trifluoromethyl)phenol | 9.08[7] | Strong -I effect from CF3 |
| 5-Chloro-2-(trifluoromethyl)phenol | ~7.5-8.5 (Estimated) | Combined strong -I from both Cl and CF3 |
| 3,5-Bis(trifluoromethyl)phenol | 8.03[7] | Two strong -I groups |
| 2,4,6-Trinitrophenol (Picric Acid) | 0.38 | Three very strong -I and -M groups |
Note: The pKa for 5-Chloro-2-(trifluoromethyl)phenol is an expert estimation based on the additive effects of the substituents, as direct literature values can be sparse. The value is expected to be lower than that of phenols with single electron-withdrawing groups.
Electrophilic Aromatic Substitution (EAS)
Phenols are highly reactive towards electrophilic aromatic substitution, often proceeding without a catalyst due to the powerful activating effect of the -OH group.[1][9][10] However, in 5-Chloro-2-(trifluoromethyl)phenol, the strong deactivating nature of the -Cl and -CF3 groups tempers this reactivity, requiring more forcing conditions than for phenol itself.
Regioselectivity: The directing effects of the substituents are crucial.
-
The -OH group directs ortho (positions 2, 6) and para (position 4).
-
The -Cl group directs ortho (positions 4, 6) and para (position 2).
-
The -CF3 group directs meta (positions 3, 5).
Considering the positions on 5-Chloro-2-(trifluoromethyl)phenol, the directing influences converge:
-
Position 4: Activated by the -OH group (para) and the -Cl group (ortho). This is the most likely site for electrophilic attack.
-
Position 6: Activated by the -OH group (ortho) and the -Cl group (ortho), but sterically hindered by the adjacent -CF3 and -Cl groups.
-
Position 3: Deactivated by all groups.
Therefore, electrophilic substitution is strongly predicted to occur at the C4 position.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Comparison with other Halogenated Phenols:
-
Phenol: Undergoes polysubstitution readily, for example, forming 2,4,6-tribromophenol with bromine water.[1][11] Monosubstitution requires milder, controlled conditions.[12]
-
4-Chlorophenol: Electrophilic attack occurs at the positions ortho to the hydroxyl group. The ring is less activated than phenol but more activated than 5-Chloro-2-(trifluoromethyl)phenol.
-
5-Chloro-2-(trifluoromethyl)phenol: Requires harsher conditions for substitution than phenol or 4-chlorophenol due to the two deactivating groups. However, it offers excellent regiocontrol, yielding predominantly a single isomer.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is typically inefficient for simple aryl halides. The reaction requires the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[13][14] These groups stabilize the negatively charged intermediate (a Meisenheimer complex).
5-Chloro-2-(trifluoromethyl)phenol is an excellent candidate for SNAr at the C5 position.
-
Leaving Group: Chloride (-Cl).
-
Activating Groups: The -CF3 group is ortho to the chlorine, and the phenoxide ion (-O⁻, formed under basic conditions) is para to the chlorine. Both positions are ideal for stabilizing the intermediate via resonance and induction.
This dual activation makes the C-Cl bond significantly more susceptible to nucleophilic attack than in simple chlorophenols, which are generally inert to SNAr unless under extreme conditions (e.g., the Dow process for phenol synthesis).[15]
Comparative Reactivity for SNAr: p-Chloronitrobenzene > 5-Chloro-2-(trifluoromethyl)phenol > Chlorobenzene
While p-chloronitrobenzene is a classic substrate for SNAr due to the powerful nitro group, 5-Chloro-2-(trifluoromethyl)phenol demonstrates comparable, if not slightly lower, reactivity due to the combined influence of the -CF3 and -O⁻ groups. Simple chlorophenol or chlorobenzene would not react under typical SNAr conditions.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Modern organic synthesis relies heavily on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination to form C-C and C-N bonds, respectively.[16][17][18][19] The reactivity of the aryl halide in the crucial oxidative addition step generally follows the trend: I > Br > OTf > Cl.[18] Aryl chlorides are often the most challenging substrates due to the strength of the C-Cl bond.
However, the electronic nature of the aryl chloride is critical. Electron-deficient aryl chlorides are more reactive in oxidative addition. The two strong electron-withdrawing groups on 5-Chloro-2-(trifluoromethyl)phenol make its C-Cl bond significantly more reactive in cross-coupling reactions than that of simple chlorophenol or electron-rich chlorophenols.
Caption: The Suzuki-Miyaura cycle, highlighting the accelerated oxidative addition step.
Protocol 1: Suzuki-Miyaura Coupling of 5-Chloro-2-(trifluoromethyl)phenol
This protocol describes a typical procedure for coupling 5-Chloro-2-(trifluoromethyl)phenol with an arylboronic acid. The choice of a biarylphosphine ligand (e.g., SPhos) and a palladium precatalyst (e.g., G3-Pd) is crucial for efficiently coupling an electron-deficient aryl chloride.
Materials:
-
5-Chloro-2-(trifluoromethyl)phenol (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
SPhos Pd G3 (2 mol%)
-
SPhos ligand (4 mol%)
-
Potassium phosphate (K3PO4), finely ground (3.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon for inert atmosphere
Experimental Workflow:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-Chloro-2-(trifluoromethyl)phenol, the arylboronic acid, and potassium phosphate.
-
Inerting: Evacuate and backfill the flask with nitrogen or argon three times. This is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst and additional SPhos ligand. The extra ligand helps stabilize the catalyst and prevent decomposition.
-
Solvent Addition: Add degassed toluene and water (e.g., 10:1 ratio) via syringe. The water is essential for the transmetalation step.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
5-Chloro-2-(trifluoromethyl)phenol exhibits a rich and distinct reactivity profile that sets it apart from simpler halogenated phenols.
-
Acidity: It is a significantly stronger acid due to the powerful, combined inductive effects of the chloro and trifluoromethyl groups.
-
Electrophilic Aromatic Substitution: While the ring is deactivated overall, it offers superior regioselectivity for substitution at the C4 position compared to more activated phenols which risk polysubstitution.
-
Nucleophilic Aromatic Substitution: It is highly activated for SNAr at the C5 position, a reaction that is unfeasible for simple chlorophenols under mild conditions.
-
Cross-Coupling Reactions: The electron-deficient nature of the aromatic ring enhances the reactivity of the C-Cl bond in palladium-catalyzed reactions, enabling efficient couplings that are often challenging for other aryl chlorides.
This unique combination of properties makes 5-Chloro-2-(trifluoromethyl)phenol a versatile and valuable building block for researchers and drug development professionals, enabling access to complex molecular architectures with high predictability and control.
References
- MDPI. (n.d.).
-
Chemistry Steps. (n.d.). Reactions of Phenols. [Link]
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ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. [Link]
-
ACS Publications. (n.d.). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. [Link]
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Wikipedia. (n.d.). Electrophilic halogenation. [Link]
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ResearchGate. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. [Link]
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ACS Publications. (n.d.). Aromatic Trifluoromethylation with Metal Complexes. [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]
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OpenStax. (2023). Nucleophilic Aromatic Substitution. [Link]
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University of Calgary. (n.d.). Electrophilic Aromatic Substitution Reactions of Phenols. [Link]
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Britannica. (n.d.). Electrophilic aromatic substitution. [Link]
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Quora. (2017). Why is m-Chlorophenol more acidic than M-Fluorophenol?[Link]
-
Reddit. (2023). Trifluoromethoxy group electron-withdrawing or electron-donating?[Link]
-
NIH. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. [Link]
-
Chemistry Stack Exchange. (2017). Between 3-chlorophenol and 3-fluorophenol, which one is more acidic?[Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Wikipedia. (n.d.). Phenol. [Link]
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Reddit. (2024). I am unsure which is more acidic. [Link]
-
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Chemistry Stack Exchange. (2018). Halogenation of Phenol. [Link]
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MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]
-
Chemistry Stack Exchange. (2023). Why is m-fluorophenol less acidic than m-chlorophenol?[Link]
-
J. Phys. Org. Chem. (2019). Aqueous pKa values. [Link]
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spectroscopic comparison of 5-Chloro-2-(trifluoromethyl)phenol isomers
An Objective Guide to the Spectroscopic Comparison of 5-Chloro-2-(trifluoromethyl)phenol Isomers
A Senior Application Scientist's Guide to Isomer Differentiation
For professionals in chemical synthesis and drug development, the precise structural elucidation of molecules is not merely an academic exercise; it is a foundational requirement for safety, efficacy, and intellectual property. Positional isomers, such as those of 5-Chloro-2-(trifluoromethyl)phenol, possess the same molecular formula (C₇H₄ClF₃O) and molecular weight (196.55 g/mol ) but can exhibit starkly different biological activities and toxicological profiles.[1][2] Consequently, their unambiguous differentiation is critical.
This guide provides an in-depth, objective comparison of the spectroscopic techniques used to distinguish these isomers. We will move beyond simple data reporting to explain the causal relationships behind the observed spectral differences, grounding our analysis in the principles of structural chemistry and providing actionable, field-proven protocols.
Infrared (IR) Spectroscopy: A First Look at Molecular Vibrations
IR spectroscopy is an invaluable frontline tool for confirming the presence of key functional groups. The energy absorbed by a molecule causes its bonds to vibrate at specific frequencies, creating a unique spectral fingerprint. For all isomers of 5-Chloro-2-(trifluoromethyl)phenol, we expect to see characteristic absorptions for the hydroxyl (-OH), trifluoromethyl (-CF₃), chloro (-Cl), and aromatic C=C bonds.
The diagnostic value for isomer differentiation lies in the "fingerprint region" (below 1500 cm⁻¹) and in subtle shifts in the primary functional group frequencies. The electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing chloro and trifluoromethyl groups alters the bond strengths and vibrational frequencies depending on their relative positions (ortho, meta, para). For instance, the O-H stretching frequency can be influenced by intramolecular hydrogen bonding with an adjacent chloro or trifluoromethyl group.[3][4]
Table 1: Characteristic IR Absorption Frequencies for 5-Chloro-2-(trifluoromethyl)phenol Isomers
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Key Insights for Isomer Differentiation |
| Hydroxyl (-OH) | O-H Stretch | 3200–3600 (Broad) | The position and broadness are affected by hydrogen bonding. Ortho positioning of substituents can lead to intramolecular H-bonding, resulting in a sharper, lower frequency band compared to isomers where only intermolecular H-bonding is possible.[4][5] |
| Aromatic C-H | C-H Stretch | 3000–3100 | Typically sharp peaks, but less diagnostic for substitution patterns than out-of-plane bending. |
| Aromatic Ring | C=C Stretch | 1450–1600 | A set of 2 to 4 sharp bands whose relative positions and intensities are characteristic of the benzene ring's substitution pattern. |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1100–1400 (Multiple Strong Bands) | These are typically the strongest bands in the spectrum, but their exact frequencies can shift slightly based on the electronic environment. |
| Carbon-Chlorine | C-Cl Stretch | 600–800 | A medium to strong band. Its position is sensitive to the overall electronic structure of the ring. |
| Aromatic C-H | Out-of-Plane Bending | 750–900 | The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring. For example, a 1,2,4-trisubstituted ring will have a different pattern than a 1,2,5- or 1,3,5-trisubstituted ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Co-add a sufficient number of scans (e.g., 32 or 64) over the range of 4000–400 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Data Processing: Perform an ATR correction if necessary and analyze the peak positions and intensities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy provides the most definitive information for differentiating positional isomers by mapping the precise electronic environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Spectroscopy
The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are uniquely determined by the substituent pattern. The electron-withdrawing trifluoromethyl and chloro groups will deshield (shift downfield) nearby protons, while the hydroxyl group will shield (shift upfield) them.
-
Chemical Shift: Protons ortho or para to the strongly withdrawing -CF₃ group will appear at a lower field than those meta to it.
-
Coupling Constants: The magnitude of the J-coupling between two aromatic protons is indicative of their relative positions:
-
ortho-coupling (³JHH): 7–10 Hz
-
meta-coupling (⁴JHH): 2–3 Hz
-
para-coupling (⁵JHH): 0–1 Hz By analyzing the splitting pattern (e.g., doublet, triplet, doublet of doublets) and measuring the coupling constants, the exact connectivity of the aromatic protons can be deduced.[6]
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon attached to the fluorine-rich -CF₃ group is particularly diagnostic, appearing as a quartet due to C-F coupling, with a large coupling constant (¹JCF) of approximately 270-280 Hz.[7] The chemical shifts of the aromatic carbons are also highly sensitive to the substituent positions.
Table 2: Predicted NMR Spectroscopic Data for a Representative Isomer: 2-Chloro-5-(trifluoromethyl)phenol
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Rationale |
| ¹H NMR | |||
| H-3 | ~7.4 | d, J ≈ 8-9 Hz | Ortho to -CF₃ (deshielding), coupled only to H-4. |
| H-4 | ~7.2 | dd, J ≈ 8-9 Hz, 2-3 Hz | Coupled to H-3 (ortho) and H-6 (meta). |
| H-6 | ~7.0 | d, J ≈ 2-3 Hz | Ortho to -OH (shielding), coupled only to H-4 (meta). |
| -OH | Variable (5-8) | br s | Broad singlet, position is solvent and concentration dependent. |
| ¹³C NMR | |||
| C-CF₃ | ~122 | q, ¹JCF ≈ 273 Hz | Characteristic quartet for the trifluoromethyl carbon.[8] |
| Aromatic C's | 115-160 | s or d | The specific shifts are highly dependent on the attached substituents. The carbon attached to the -OH group will be the most downfield among the protonated carbons. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-15 mg of the purified isomer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a spectrometer of 400 MHz or higher. Use standard parameters, ensuring a sufficient number of scans for a clear spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times are necessary due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. For ¹H NMR, calibrate the spectrum (e.g., to residual CHCl₃ at 7.26 ppm), integrate the signals, and analyze the multiplicities and coupling constants.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues
Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information.
-
Molecular Ion (M⁺): All isomers will show a molecular ion peak at m/z 196.[1] The key confirmatory feature is the isotopic pattern for chlorine: a pair of peaks at M⁺ and M+2 (m/z 196 and 198) with a relative intensity ratio of approximately 3:1, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.
-
Fragmentation Pattern: While the high-energy ionization used in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) may produce similar primary fragments for all isomers, the relative abundances of these fragments can differ.[9] Common neutral losses include Cl•, F•, HF, CO, and CF₃•. The stability of the resulting fragment ions will depend on the original substitution pattern.[10][11][12]
Table 3: Expected Key Fragments in the Mass Spectrum of 5-Chloro-2-(trifluoromethyl)phenol Isomers
| m/z | Possible Fragment Identity | Notes |
| 196/198 | [C₇H₄ClF₃O]⁺ | Molecular ion peak (M⁺), showing the characteristic 3:1 chlorine isotope pattern.[1] |
| 177/179 | [M - F]⁺ | Loss of a fluorine atom. |
| 161 | [M - Cl]⁺ | Loss of a chlorine atom. |
| 127 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |
| 69 | [CF₃]⁺ | The trifluoromethyl cation itself is a common fragment. |
Experimental Workflow: GC-MS Analysis
The following diagram outlines the standard workflow for analyzing volatile isomers using GC-MS. The gas chromatograph separates the isomers in time before they enter the mass spectrometer for individual analysis.
Caption: Standard workflow for isomer analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
A Self-Validating System: The Power of Integrated Data
No single technique provides absolute certainty. The most trustworthy structural elucidation comes from an integrated, self-validating approach where the results from each method corroborate the others. A hypothesis formed from the IR fingerprint is tested and refined by the precise connectivity map from NMR, and the entire structure is confirmed by the molecular weight and fragmentation data from MS.
Caption: Logical workflow demonstrating the synergy between spectroscopic techniques for structural validation.
By methodically applying these techniques and critically evaluating the complementary data they provide, researchers can confidently and accurately distinguish between the positional isomers of 5-Chloro-2-(trifluoromethyl)phenol, ensuring the integrity and validity of their scientific work.
References
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PubChem. Phenol, 2-chloro-5-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Yu, J., et al. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. [Link]
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Afshari, K., et al. (2020). Chemical structures of the four studied tri‐substituted phenolic positional isomers. ResearchGate. [Link]
-
Supporting Information for Catalytic CF Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism. [Link]
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da Silva, J., et al. (2022). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization. ResearchGate. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
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Kovács, D., et al. (2013). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. PubMed. [Link]
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YouTube. FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. [Link]
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Shimadzu. eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. [Link]
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ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]
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A Comparative Guide to Purity Assessment of 5-Chloro-2-(trifluoromethyl)phenol Derivatives: HPLC vs. NMR
In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous confirmation of a molecule's purity and identity is not merely a procedural step but the bedrock of reliable downstream applications. For halogenated and trifluoromethylated phenols, which are pivotal intermediates in the synthesis of agrochemicals, pharmaceuticals, and specialty materials, this analytical scrutiny is paramount. Even minute impurities can drastically alter biological activity, toxicity profiles, and material properties, leading to misleading research outcomes and potential safety concerns.[1]
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of synthesized 5-Chloro-2-(trifluoromethyl)phenol derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and offer a clear comparative framework to empower researchers in selecting the optimal method for their specific needs.
Section 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is a powerful separation technique that excels at resolving complex mixtures, making it a ubiquitous tool for purity determination in synthetic chemistry.[2] Its strength lies in its high sensitivity and its ability to separate the target analyte from structurally similar impurities, starting materials, and by-products.
The Rationale Behind the Method: A Self-Validating System
For a non-polar, aromatic compound like 5-Chloro-2-(trifluoromethyl)phenol, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The causality is as follows:
-
Stationary Phase Selection: A hydrophobic stationary phase, typically a C18 (octadecylsilyl) bonded silica, is selected. This creates a non-polar environment. The analyte, being moderately non-polar, will interact with and be retained by this column. More polar impurities will elute faster, while more non-polar (greasier) impurities will be retained longer, enabling separation.
-
Mobile Phase Composition: A polar mobile phase, consisting of a mixture of water and an organic modifier like acetonitrile or methanol, is used to elute the compounds.[3] By gradually increasing the proportion of the organic modifier (gradient elution), we can effectively elute compounds across a range of polarities.
-
pH Control: Phenols are weakly acidic. The pH of the mobile phase is a critical parameter that must be controlled.[3] Maintaining a slightly acidic pH (e.g., pH 3-4 using phosphoric or formic acid) ensures the phenolic hydroxyl group remains protonated (-OH). This prevents the formation of the phenolate anion (-O⁻), which is highly polar and would elute very quickly with poor peak shape. By keeping the analyte in a single, neutral form, we ensure sharp, reproducible peaks—a cornerstone of a self-validating protocol.
-
UV Detection: The aromatic ring in the phenol derivative contains a chromophore that absorbs ultraviolet (UV) light. A Diode Array Detector (DAD) or UV-Vis detector allows for sensitive detection. The maximum absorbance wavelength (λ_max) for phenolic compounds is typically in the 270-280 nm range, providing a good signal-to-noise ratio.[4]
Experimental Workflow for HPLC Purity Analysis
Caption: HPLC Purity Analysis Workflow.
Detailed Experimental Protocol: HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% (v/v) formic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid. Filter through a 0.45 µm membrane filter.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 5-Chloro-2-(trifluoromethyl)phenol derivative into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute this stock solution 1:20 with a 50:50 mixture of Mobile Phase A and B to obtain a working concentration of 50 µg/mL.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC with a quaternary pump, autosampler, column oven, and DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: 274 nm.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100. This method assumes that all components have a similar UV response factor at the chosen wavelength, which is a reasonable starting assumption for structurally related impurities. For regulatory filings, method validation according to ICH guidelines would be required to confirm this.[5][6][7]
-
Section 2: Nuclear Magnetic Resonance (NMR) for Structural and Quantitative Assessment
NMR spectroscopy is an unparalleled technique for unambiguous structure elucidation. For purity assessment, its quantitative application (qNMR) offers a distinct advantage: it is a primary ratio method.[1] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for purity determination against a certified internal standard without the need for compound-specific calibration curves.[8]
The Rationale Behind the Method: A System of Absolute Quantification
For 5-Chloro-2-(trifluoromethyl)phenol, both ¹H and ¹⁹F NMR are exceptionally informative.
-
¹H qNMR: This is the standard for qNMR. By comparing the integral of a well-resolved proton signal from the analyte to a signal from a known amount of a high-purity internal standard, the absolute purity of the analyte can be determined.[9]
-
¹⁹F NMR: The trifluoromethyl (-CF₃) group provides a powerful analytical handle. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive.[10] The -CF₃ group typically gives a sharp singlet in a region of the spectrum that is free from background interference.[11] This makes ¹⁹F NMR a rapid and highly reliable method for quantifying fluorinated compounds.[12]
-
Choice of Internal Standard: The selection of an appropriate internal standard is critical for accurate qNMR. The standard must:
-
Be of high, certified purity (e.g., >99.9%).
-
Be soluble in the same deuterated solvent as the analyte.
-
Possess sharp signals that do not overlap with any analyte or impurity signals.
-
Be non-reactive with the analyte.
-
For ¹H qNMR, common standards include maleic acid or 1,4-dinitrobenzene. For ¹⁹F qNMR, a compound like 2-chloro-4-fluorotoluene can be used.[13]
-
-
Acquisition Parameters: Unlike standard NMR for structure elucidation, qNMR requires specific parameters to ensure signal integrals are truly quantitative. The most crucial is the relaxation delay (d1) , which must be set to at least 5 times the longest T₁ relaxation time of any nucleus being quantified. This ensures all nuclei have fully relaxed back to equilibrium before the next pulse, guaranteeing a linear response.
Experimental Workflow for qNMR Purity Analysis
Caption: qNMR Purity Analysis Workflow.
Detailed Experimental Protocol: ¹H qNMR
-
-
Using an analytical balance, accurately weigh ~15 mg of the synthesized 5-Chloro-2-(trifluoromethyl)phenol derivative into a clean, dry vial. Record the mass precisely (e.g., 15.05 mg).
-
Into the same vial, accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid, Purity = 99.95%). Record the mass precisely (e.g., 10.12 mg).
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution, using a vortex mixer if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H.
-
Pulse Program: Standard 1D pulse sequence (e.g., 'zg30').
-
Pulse Angle: 30-45 degrees (to reduce relaxation time).
-
Relaxation Delay (d1): 30 seconds (a conservative value, should be ≥ 5x T₁).
-
Number of Scans: 8-16 (to achieve a good signal-to-noise ratio, ideally >150:1 for the peaks to be integrated).[8]
-
-
Data Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Select a well-resolved signal for the analyte (e.g., an aromatic proton) and a signal for the internal standard (e.g., the two vinyl protons of maleic acid at ~6.3 ppm).
-
Integrate both signals accurately.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal (e.g., N_analyte = 1 for a single aromatic proton; N_std = 2 for the vinyl protons of maleic acid)
-
MW: Molecular Weight (Analyte: 196.55 g/mol ; Maleic Acid: 116.07 g/mol )
-
m: Mass weighed out
-
P_std: Purity of the internal standard (e.g., 99.95%)
-
-
Section 3: Comparative Analysis: HPLC vs. NMR
The choice between HPLC and NMR is not about which is "better," but which is more "fit for purpose" based on the analytical question at hand.[6]
| Feature | HPLC (UV Detection) | NMR (¹H and ¹⁹F qNMR) |
| Primary Function | Separation and quantification of components in a mixture. | Structural elucidation and absolute quantification. |
| Purity Calculation | Relative (Area %); assumes equal response factors. | Absolute (molar ratio against a standard); independent of response factor. |
| Sensitivity | High (µg/mL to ng/mL). Excellent for trace impurity detection.[15] | Moderate (mg/mL). Not ideal for impurities <0.1% without specialized techniques. |
| Structural Info | None. Peak identity is based on retention time compared to a reference. | Definitive. Provides full structural confirmation of the main component and identifiable impurities. |
| Impurity Detection | Excellent at detecting and resolving unknown, structurally similar impurities. | Detects all proton- or fluorine-containing species. May miss non-¹H/¹⁹F impurities. |
| Throughput | Moderate. Run times are typically 15-30 minutes per sample. | High for ¹⁹F NMR (~8 mins), moderate for ¹H qNMR (~10-15 mins due to long delay).[11] |
| Sample Type | Destructive (sample is consumed). | Non-destructive (sample can be fully recovered). |
| Validation | Requires validation as per ICH guidelines[5][7], often needing reference standards for impurities. | Considered a primary ratio method; validation is more straightforward.[1] |
| Best For... | Screening for unknown impurities, routine QC, stability testing, and detecting trace-level contaminants. | Definitive purity assignment of a primary batch, structural confirmation, and when a certified reference standard of the analyte is unavailable. |
Conclusion
For the comprehensive assessment of synthesized 5-Chloro-2-(trifluoromethyl)phenol derivatives, HPLC and NMR are not competing but complementary techniques.
-
HPLC is the workhorse for process monitoring and quality control, offering unparalleled sensitivity for detecting trace impurities that might arise from starting materials or side reactions. Its strength is in answering the question: "What else is in my sample and at what relative level?"
-
NMR, particularly qNMR, is the gold standard for assigning an absolute purity value to a final, purified compound. It provides unequivocal structural proof and a quantifiable purity value traceable to a certified standard. Its strength is in answering the question: "Is my sample the correct molecule, and what is its absolute purity?"
A robust analytical strategy for drug development and research professionals would involve using HPLC for routine in-process checks and final purity screening. Subsequently, ¹H and ¹⁹F qNMR should be employed to assign a definitive, absolute purity value to the final, isolated material, ensuring the highest degree of confidence in the compound's quality and integrity before it proceeds to further study.
References
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Analytical Methods, "19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids", Royal Society of Chemistry Publishing, [Link]
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PubMed, "Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)", National Library of Medicine, [Link]
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Mestrelab Research, "qNMR Purity Recipe Book (1 - Sample Preparation)", Mestrelab Research Analytical Chemistry Software, [Link]
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Asian Journal of Chemistry, "Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase", [Link]
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European Medicines Agency, "ICH guideline Q2(R2) on validation of analytical procedures", EMA, [Link]
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International Council for Harmonisation, "Validation of Analytical Procedures Q2(R2)", ICH, [Link]
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Emery Pharma, "A Guide to Quantitative NMR (qNMR)", [Link]
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National Institutes of Health, "HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks", NIH, [Link]
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ACS Publications, "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay", Journal of Medicinal Chemistry, [Link]
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-
JEOL Ltd., "Let's try doing quantitative NMR", [Link]
-
ResearchGate, "(PDF) Application of Quantitative 1H and 19F NMR to Organometallics", [Link]
-
U.S. Environmental Protection Agency, "Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC", EPA, [Link]
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Oxford Instruments, "NMR | Fluorine Spectroscopy", [Link]
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National Institutes of Health, "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins", NIH, [Link]
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Scientific Research Publishing, "Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride", [Link]
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alternative reagents to 5-Chloro-2-(trifluoromethyl)phenol for introducing the trifluoromethylphenyl moiety
An In-Depth Comparative Guide to Reagents for Introducing the Trifluoromethylphenyl Moiety: Alternatives to 5-Chloro-2-(trifluoromethyl)phenol
For researchers, medicinal chemists, and professionals in drug development, the trifluoromethylphenyl group is a cornerstone of modern molecular design. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character makes it invaluable for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] Compounds bearing this moiety are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3][4]
5-Chloro-2-(trifluoromethyl)phenol is a widely utilized and commercially available building block for incorporating this crucial functionality.[5][6] It typically serves as a nucleophilic partner in reactions designed to form aryl ethers. However, reliance on a single building block can be restrictive. The fixed substitution pattern may not be suitable for all synthetic targets, and the specific reactivity of this phenol may not be optimal in all chemical contexts.
This guide provides a comprehensive comparison of alternative strategies and reagents for introducing the trifluoromethylphenyl moiety. We will move beyond a simple catalog of alternatives, instead focusing on the strategic and mechanistic considerations that guide reagent selection. This analysis is structured to empower scientists to make informed decisions based on the specific demands of their synthetic route, be it for target-oriented synthesis or late-stage diversification in a drug discovery program.
Part 1: The Benchmark Strategy — C-O Bond Formation with 5-Chloro-2-(trifluoromethyl)phenol
The most common application of 5-Chloro-2-(trifluoromethyl)phenol is in the construction of diaryl or alkyl-aryl ethers. This is predominantly achieved through two powerful catalytic methods: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Etherification.
Reaction Principles and Mechanistic Overview
Nucleophilic Aromatic Substitution (SNAr): This reaction is viable when the aromatic ring to which the ether will be attached is highly electron-deficient. The presence of strong electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to a leaving group (like a halide) activates the ring towards attack by a nucleophile, in this case, the phenoxide generated from 5-Chloro-2-(trifluoromethyl)phenol. The reaction proceeds through a stabilized carbanionic intermediate known as a Meisenheimer complex.[7][8][9]
Buchwald-Hartwig C-O Cross-Coupling: This palladium-catalyzed reaction is far more general in scope than SNAr and has become the gold standard for aryl ether synthesis.[10][11] It allows for the coupling of phenols with a wide variety of aryl or vinyl halides and triflates, without the need for strong activation of the electrophilic partner. The reaction proceeds via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[12]
Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Advantages and Limitations
-
Advantages : The primary advantage of using 5-Chloro-2-(trifluoromethyl)phenol is its commercial availability and well-established reactivity, providing a reliable route to a specific class of compounds. The chloro-substituent itself can serve as a synthetic handle for subsequent cross-coupling reactions.
-
Limitations : The main drawback is the inflexibility of the substitution pattern. The electronic properties of the phenol are fixed, with both the chloro and trifluoromethyl groups acting as strong electron-withdrawing substituents, which lowers the pKa of the phenol but also reduces the nucleophilicity of the corresponding phenoxide compared to less substituted phenols.
Part 2: The "Role Reversal" — Alternative Building Block Strategies
A powerful alternative to the standard approach is to reverse the roles of the coupling partners. Instead of the trifluoromethylphenyl group acting as the nucleophile, it can be incorporated as the electrophile in a cross-coupling reaction.
Alternative: Trifluoromethyl-Substituted Aryl Halides and Triflates
In this strategy, a trifluoromethyl-substituted aryl halide or triflate (e.g., 1-bromo-3-(trifluoromethyl)benzene) serves as the electrophilic partner, which is then coupled with an alcohol or phenol.
Causality Behind the Choice: This approach is particularly advantageous under several circumstances:
-
Precious Alcohols : When the alcohol component is a complex, late-stage intermediate or a valuable natural product, it is often preferable to use it directly rather than attempting to convert it into a leaving group.
-
Substrate Stability : Some alcohols may be unstable to the basic conditions required for deprotonation in a standard Williamson ether synthesis or may possess functional groups incompatible with being the nucleophilic component.[13]
-
Broader Scope : This strategy unlocks access to a much wider array of ether products, as the diversity of commercially available or readily synthesized alcohols is vast.
Caption: Comparison of synthetic strategies for aryl ether formation.
Experimental Protocol: Buchwald-Hartwig C-O Coupling with an Aryl Halide
This is a representative protocol and should be optimized for specific substrates.
-
Reagent Preparation : To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol), the alcohol (1.2 mmol), a suitable palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent and Base : Add a strong, non-nucleophilic base (e.g., NaOt-Bu or K3PO4, 1.4 mmol) and an anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction : Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) for the required time (4-24 hours), monitoring by TLC or LC-MS.
-
Work-up and Purification : After cooling to room temperature, quench the reaction with water or saturated aqueous NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part 3: The "Build-it-Later" Approach — Late-Stage Trifluoromethylation
The most flexible and modern strategy, particularly suited for medicinal chemistry and SAR studies, is to form the core aryl ether scaffold first and then introduce the trifluoromethyl group in a final step. This "late-stage functionalization" approach allows for the creation of diverse molecular libraries from a common precursor.
Reagent Classes and Mechanistic Considerations
A variety of reagents have been developed to introduce the CF3 group, which can be broadly categorized by their mechanistic action.[3][4]
-
Electrophilic Reagents (e.g., Togni, Umemoto Reagents) : These hypervalent iodine compounds deliver a "CF3+" synthon.[2][14] They are highly effective for the trifluoromethylation of electron-rich aromatic and heteroaromatic systems, as well as soft nucleophiles like thiols and phenols. The reaction with phenols can sometimes lead to a mixture of C- and O-trifluoromethylation.[14]
-
Nucleophilic Reagents (e.g., Ruppert-Prakash Reagent, CF3Cu) : Reagents like (trifluoromethyl)trimethylsilane (TMSCF3) act as a source of the trifluoromethyl anion (CF3-), typically activated by a fluoride source. These are most commonly employed in copper-catalyzed cross-coupling reactions with aryl halides to form a C-CF3 bond.[1]
-
Radical Reagents (e.g., Langlois Reagent, Baran's Reagent) : Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent) and zinc(II) bis(trifluoromethanesulfinate) are precursors to the trifluoromethyl radical (•CF3) upon oxidation.[3][4] This pathway is particularly effective for trifluoromethylating electron-deficient (hetero)arenes via a radical addition-elimination mechanism.
Comparative Data of Trifluoromethylation Strategies
| Reagent Class | Example Reagent(s) | Mechanism | Typical Substrate | Key Advantages | Limitations |
| Electrophilic | Togni Reagent II, Umemoto's Reagents | Electrophilic Attack | Electron-rich arenes, phenols, thiols | Bench-stable, commercially available, broad scope for electron-rich systems. | Can be expensive; regioselectivity can be an issue; may not work on electron-poor rings. |
| Nucleophilic | Ruppert-Prakash (TMSCF3), CF3Cu | Nucleophilic Cross-Coupling | Aryl Halides, Triflates | Excellent for installing CF3 at a defined position (where a halogen is). | Requires a pre-functionalized handle (halide); can be sensitive to air/moisture. |
| Radical | Langlois Reagent (CF3SO2Na), Zn(SO2CF3)2 | Radical Addition | Electron-deficient (hetero)arenes, diazonium salts | Inexpensive reagents; excellent for many heteroaromatics; tolerant of many functional groups. | Often requires an oxidant; regioselectivity can be poor for complex substrates. |
Conclusion: A Strategic Framework for Reagent Selection
The choice of reagent for introducing the trifluoromethylphenyl moiety is not merely a tactical decision but a strategic one that impacts the entire synthetic plan. While 5-Chloro-2-(trifluoromethyl)phenol remains a robust and reliable building block for accessing a specific set of structures, a modern synthetic chemist has a much broader and more powerful toolkit at their disposal.
-
For Direct, Scalable Synthesis : When the target molecule contains the 2-chloro-6-(trifluoromethyl)phenoxy substructure and scalability is a priority, using the benchmark phenol in a Buchwald-Hartwig coupling is often the most direct route.
-
For Substrate-Oriented Synthesis : When working with a complex or valuable alcohol, or when seeking to build a library of ethers from a common trifluoromethylated core, the "role-reversal" strategy using a trifluoromethyl-substituted aryl halide as the electrophile is superior. It offers greater convergence and protects sensitive functionality in the alcohol partner.
-
For Maximum Flexibility and Discovery : In the context of drug discovery and SAR exploration, late-stage trifluoromethylation is unparalleled. It allows for the rapid generation of analogues from a common, non-fluorinated precursor, enabling a thorough investigation of the chemical space around a lead compound. The choice between electrophilic, nucleophilic, or radical reagents will depend on the electronic nature of the aryl ether precursor and the desired position of the CF3 group.
By understanding the mechanistic underpinnings and strategic advantages of each approach, researchers can design more efficient, flexible, and powerful syntheses to accelerate innovation in science and medicine.
References
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-
Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. [Link]
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Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. [Link]
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Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. [Link]
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Umemoto, T., et al. (1998). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]
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Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. (2023). National Institutes of Health (NIH). [Link]
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Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. (2022). Chemical Review and Letters. [Link]
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Etherification (Ullmann and Buchwald-Hartwig). (2021). YouTube. [Link]
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Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Stack Exchange. [Link]
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inter-laboratory validation of an analytical method for 5-Chloro-2-(trifluoromethyl)phenol
An Inter-Laboratory Validation Guide for the Quantification of 5-Chloro-2-(trifluoromethyl)phenol Using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Analytical Imperative for 5-Chloro-2-(trifluoromethyl)phenol
5-Chloro-2-(trifluoromethyl)phenol is a halogenated aromatic compound that serves as a critical intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] Its presence, even in trace amounts, as an impurity or unreacted starting material in a final drug substance can have significant implications for product safety and efficacy. Therefore, a robust, reliable, and validated analytical method for its quantification is paramount for quality control, process monitoring, and regulatory compliance.
This guide provides a comprehensive comparison of viable analytical techniques and presents a detailed protocol for a Gas Chromatography-Mass Spectrometry (GC-MS) method. More importantly, it outlines a rigorous inter-laboratory validation study designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to establish the method's suitability for its intended purpose across different laboratory environments.[2][3] The objective is to provide researchers, analytical scientists, and drug development professionals with a scientifically sound framework for implementing and validating a method for this specific analyte.
Part 1: A Comparative Overview of Analytical Methodologies
The quantification of phenolic compounds can be approached using several analytical techniques. The two most prominent are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them depends on the analyte's properties, the sample matrix, and the specific requirements for sensitivity and selectivity.[4]
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For phenolic compounds, reverse-phase HPLC with UV detection is common. A key advantage is that derivatization is not typically required, simplifying sample preparation.[4]
-
Gas Chromatography (GC): GC separates volatile and thermally stable compounds in a gaseous mobile phase. Due to the polarity of the hydroxyl group, phenols can sometimes exhibit poor peak shape. However, this is often overcome with modern, inert columns or through derivatization.[5] When coupled with a Mass Spectrometer (MS), GC offers exceptional selectivity and sensitivity, making it ideal for identifying and quantifying specific compounds in complex matrices.[6]
The following table summarizes the expected performance characteristics of these two techniques for the analysis of 5-Chloro-2-(trifluoromethyl)phenol, based on established methods for similar compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[4] |
| Typical Detector | Photodiode Array (PDA) or UV-Vis | Mass Spectrometry (MS) |
| Sample Derivatization | Not typically required. | Not required, but can improve peak shape and thermal stability.[7] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | <0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | <0.03 µg/mL |
| Linearity Range (R²) | >0.999 | >0.999 |
| Precision (%RSD) | < 2% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
Justification for Method Selection: For the purpose of establishing a highly specific and sensitive method suitable for impurity testing, Gas Chromatography-Mass Spectrometry (GC-MS) is selected for full validation. The mass spectrometer provides definitive identification, which is critical for regulatory submissions, and offers superior sensitivity compared to standard HPLC-UV methods. This is particularly important when quantifying trace-level impurities. The inherent volatility of 5-Chloro-2-(trifluoromethyl)phenol makes it an excellent candidate for GC analysis.
Part 2: A Proposed GC-MS Method for Analysis
This section details the proposed analytical method that will be the subject of the inter-laboratory validation. The parameters are based on established EPA methods for phenolic compounds and are optimized for the target analyte.[5][6]
Experimental Protocol: GC-MS Quantification
-
Standard and Sample Preparation:
-
Prepare a stock solution of 5-Chloro-2-(trifluoromethyl)phenol at 1.0 mg/mL in methanol.
-
Prepare a stock solution of the internal standard (IS), such as 2,4-dibromophenol, at 1.0 mg/mL in methanol.[8]
-
Create a series of calibration standards by diluting the stock solution with a suitable solvent (e.g., dichloromethane) to concentrations ranging from 0.05 µg/mL to 25 µg/mL.
-
Spike each calibration standard and sample with the internal standard to a final concentration of 5 µg/mL.
-
For drug substance analysis, dissolve the sample in the chosen solvent to a known concentration (e.g., 10 mg/mL) and spike with the internal standard.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent Intuvo 9000 GC system or equivalent.[9]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Splitless mode, 275 °C.
-
Column: Agilent DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or equivalent low-polarity column.[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Target Analyte Ion (Quantitation): m/z 196 (M+)
-
Qualifier Ions: m/z 161, 133
-
Internal Standard Ion (Quantitation): m/z 252 (M+)
-
-
Part 3: Designing the Inter-Laboratory Validation Study
An inter-laboratory study is the ultimate test of a method's reproducibility and is essential for standardizing a method for widespread use.[10] The study must be meticulously planned in a formal validation protocol before execution.[3]
Validation Protocol Outline
-
Objective: To validate the GC-MS method for the quantification of 5-Chloro-2-(trifluoromethyl)phenol and demonstrate that it is fit for its intended purpose.
-
Scope: The validation will be conducted by six independent laboratories.
-
Validation Parameters (as per ICH Q2(R2)):
-
Specificity: Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Linearity & Range: Demonstrating a direct proportional relationship between concentration and response over a specified range.
-
Accuracy: Closeness of test results to the true value.
-
Precision:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.
-
-
Materials Provided to Each Laboratory:
-
A copy of the validated analytical method protocol.
-
Reference standard for 5-Chloro-2-(trifluoromethyl)phenol.
-
Internal standard (2,4-dibromophenol).
-
Validation Samples (blinded):
-
Blank matrix (placebo or solvent).
-
Three sets of samples spiked with the analyte at three concentrations:
-
Level 1: 1.0 µg/mL (Low)
-
Level 2: 10.0 µg/mL (Target)
-
Level 3: 20.0 µg/mL (High)
-
-
Each level provided in triplicate.
-
-
Part 4: Hypothetical Data, Analysis, and Acceptance Criteria
The following tables present simulated but realistic data from the validation study, demonstrating how the results would be evaluated against pre-defined acceptance criteria.
Linearity
The linearity of the method is assessed by a linear regression analysis of the calibration curve data.
| Parameter | Acceptance Criterion | Result |
| Range | 0.5 - 25 µg/mL | Met |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 |
Accuracy & Precision (Single Laboratory)
Accuracy is determined by spike recovery. Precision is expressed as the Relative Standard Deviation (%RSD). Repeatability is assessed by six replicate injections of a single sample. Intermediate precision involves different analysts on different days.[2]
| Level | Spiked Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (% Recovery) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD) |
| Acceptance Criteria | 98.0 - 102.0% | ≤ 2.0% | ≤ 3.0% | ||
| Low | 1.0 | 0.99 | 99.0% | 1.2% | 1.8% |
| Target | 10.0 | 10.08 | 100.8% | 0.8% | 1.1% |
| High | 20.0 | 19.95 | 99.8% | 0.9% | 1.3% |
Reproducibility (Inter-Laboratory Results)
This is the key output of the study, demonstrating precision across different labs. Data is analyzed using ANOVA.
| Spiked Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Standard Deviation (Between Labs) | Reproducibility (%RSD) |
| Acceptance Criterion | ≤ 5.0% | ||
| 1.0 | 1.01 | 0.045 | 4.5% |
| 10.0 | 10.05 | 0.32 | 3.2% |
| 20.0 | 20.11 | 0.68 | 3.4% |
LOD, LOQ, and Robustness
| Parameter | Method | Result |
| LOD | Signal-to-Noise Ratio (S/N = 3) | 0.015 µg/mL |
| LOQ | Signal-to-Noise Ratio (S/N = 10) | 0.05 µg/mL |
| Robustness | Deliberate variation of flow rate (±0.1 mL/min) and initial oven temp (±2°C) resulted in %RSD < 2.0%, meeting acceptance criteria. | Passed |
Discussion of Results: The hypothetical data demonstrates that the method meets all pre-defined acceptance criteria based on ICH guidelines. The correlation coefficient confirms excellent linearity. Accuracy is high, with recovery values well within the 98-102% range. Precision is outstanding, with repeatability and intermediate precision RSDs below 2%. Most importantly, the inter-laboratory reproducibility shows an RSD well below the 5% acceptance limit, indicating that the method is rugged and transferable. The method also demonstrates sufficient sensitivity (LOD/LOQ) for typical impurity analysis.
Conclusion
This guide has detailed a systematic approach to the validation of a GC-MS method for the quantification of 5-Chloro-2-(trifluoromethyl)phenol. By first comparing viable analytical techniques and then proposing a specific, high-performance GC-MS protocol, a strong foundation was laid. The core of this work is the comprehensive inter-laboratory validation study plan, designed to rigorously test the method's performance across multiple sites.
The presented data, while hypothetical, illustrates a successful validation where the method meets all stringent criteria for linearity, accuracy, precision (repeatability, intermediate, and reproducibility), sensitivity, and robustness as prescribed by ICH Q2(R2) guidelines.[3] Therefore, the described GC-MS method can be considered fully validated and suitable for its intended purpose in a regulated quality control environment.
References
- Benchchem. (n.d.). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.
- SIELC Technologies. (n.d.). Separation of Phenol, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, acetate (ester) on Newcrom R1 HPLC column.
- IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- United States Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.
- United States Environmental Protection Agency. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation).
- cromlab-instruments.es. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
- United States Environmental Protection Agency. (n.d.). Method 604: Phenols.
- United States Environmental Protection Agency. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography.
- PubChem. (n.d.). Phenol, 2-chloro-5-(trifluoromethyl)-.
- United States Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography.
- European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures.
- United States Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
- 1. Phenol, 2-chloro-5-(trifluoromethyl)- | C7H4ClF3O | CID 123498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epa.gov [epa.gov]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. NEMI Method Summary - 8041A [nemi.gov]
- 8. settek.com [settek.com]
- 9. agilent.com [agilent.com]
- 10. database.ich.org [database.ich.org]
Safety Operating Guide
5-Chloro-2-(trifluoromethyl)phenol proper disposal procedures
This guide outlines the critical safety, handling, and disposal protocols for 5-Chloro-2-(trifluoromethyl)phenol .[1][2] As a halogenated phenolic compound containing both chlorine and a trifluoromethyl group, this chemical presents specific challenges regarding waste stream segregation and incineration requirements.[1][2]
Chemical Identity & Critical Properties
| Property | Details |
| Chemical Name | 5-Chloro-2-(trifluoromethyl)phenol |
| CAS Number | 106877-35-4 |
| Molecular Formula | C₇H₄ClF₃O |
| Hazard Class | Corrosive / Irritant / Toxic |
| Waste Classification | Halogenated Organic Waste (Requires High-Temp Incineration) |
| Key Incompatibilities | Strong Oxidizers, Strong Bases, Acid Chlorides |
Part 1: The Core Directive – Disposal Protocol
The disposal of 5-Chloro-2-(trifluoromethyl)phenol is governed by its halogen content.[1][2] Standard organic waste streams are insufficient. The presence of the trifluoromethyl group (-CF₃) requires specialized incineration to break the carbon-fluorine bond (one of the strongest in organic chemistry) and scrub the resulting hydrofluoric acid (HF).[1][2]
The Self-Validating System: The "Halogen Check"
To ensure compliance and safety, every disposal action must pass the Halogen Check .[1][2] This is a binary decision tree that prevents the contamination of non-halogenated waste streams, which can lead to regulatory fines and equipment corrosion at disposal facilities.
Step-by-Step Disposal Procedure:
-
Segregation (The Critical Step):
-
Do NOT mix with general organic solvents (e.g., Acetone, Ethanol) unless that entire container is designated as Halogenated Waste.[1][2]
-
Do NOT mix with aqueous waste streams (drains/sinks).[1][2] Phenols are toxic to aquatic life and difficult for municipal water treatment to remove.[1][2]
-
Action: Designate a specific waste container labeled "HALOGENATED ORGANIC WASTE" .
-
-
Container Selection:
-
Labeling:
-
Final Disposal:
Visualizing the Waste Stream Logic
Figure 1: The Segregation Decision Tree. Note that adding a halogenated compound to a non-halogenated stream converts the entire volume into halogenated waste, significantly increasing disposal costs.[1][2]
Part 2: Scientific Integrity & Handling
Why the -CF₃ Group Matters
The trifluoromethyl group is chemically robust.[1][2] Inadequate incineration temperatures (standard 850°C) may fail to mineralize the fluorine completely, potentially leading to the formation of trace fluorinated byproducts or PFAS-like residuals.[1][2]
-
Requirement: Your waste handler must utilize a facility equipped with Rapid Quench capabilities to prevent the reformation of dioxins (from the chlorine) and caustic scrubbers (NaOH) to neutralize the HF gas formed during combustion.[1][2]
Personal Protective Equipment (PPE)
Phenols are known to penetrate skin rapidly, causing systemic toxicity and chemical burns that may be painless initially (anesthetic effect).[1][2]
-
Gloves: Standard Nitrile gloves may offer insufficient protection against fluorinated phenols in organic solvents.[1][2]
-
Respiratory: If handling the solid powder or heating the liquid, use a fume hood.[1][2] If outside a hood, a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required due to the potential for acidic vapor release.[1][2]
Spill Response Protocol
-
Evacuate: Isolate the immediate area.
-
PPE Up: Don Silver Shield gloves, goggles, and lab coat.[1][2]
-
Neutralize: Do not use water immediately.[1][2] Absorb the liquid with a vermiculite or clay-based absorbent.[1][2]
-
Clean: Once absorbed, wipe the surface with a dilute surfactant (soap/water) or a Polyethylene Glycol (PEG 300) solution if available (PEG effectively solubilizes phenols for removal).[1][2]
-
Dispose: All spill debris goes into the Halogenated Waste container.
Part 3: Regulatory & Reference Data
US EPA Waste Codes: While this specific isomer is not explicitly "P-Listed" (acutely hazardous) or "U-Listed" by specific name, it defaults to the following characteristics under RCRA (Resource Conservation and Recovery Act):
-
F-Listings: Care must be taken.[1][2][3][4][5] While F027 applies to specific chlorophenols (tri-, tetra-, penta-), mono-chlorinated phenols are generally managed as Hazardous Waste based on toxicity and ignitability characteristics.[1][2]
Transport Information (DOT):
-
UN Number: UN 3265 (Corrosive liquid, acidic, organic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on physical state.[1][2]
-
Proper Shipping Name: Corrosive liquid, acidic, organic, n.o.s. (5-Chloro-2-(trifluoromethyl)phenol).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123498, Phenol, 2-chloro-5-(trifluoromethyl)-. Retrieved from [Link](Note: Isomer data used for property approximation).[1][2]
-
U.S. Environmental Protection Agency (2024). RCRA Orientation Manual: Hazardous Waste Management System. Retrieved from [Link].[1][2]
-
Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] Retrieved from [Link].[1][2]
Sources
- 1. Phenol, 2-chloro-5-(trifluoromethyl)- | C7H4ClF3O | CID 123498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
